Amfonelic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-benzyl-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-20-11-15(18(22)23)16(21)14-9-8-13(19-17(14)20)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHHJDGNBVQNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164877 | |
| Record name | Amfonelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15180-02-6 | |
| Record name | Amfonelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15180-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amfonelic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amfonelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amfonelic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMFONELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR302AR19Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amfonelic Acid's Mechanism of Action on Dopamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amfonelic acid (AFA), a potent and selective dopamine reuptake inhibitor (DRI), has been a valuable pharmacological tool for elucidating the intricacies of the dopaminergic system.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound on the dopamine transporter (DAT). It consolidates available data on its binding and inhibitory activity, details relevant experimental methodologies, and presents visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals in their understanding and application of this compound. While this compound is noted for its high potency, specific quantitative values for its binding affinity (Ki) and inhibitory concentration (IC50) at the dopamine transporter are not consistently reported in publicly available literature.
Core Mechanism of Action
This compound exerts its primary effect by inhibiting the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This action is achieved through its interaction with the dopamine transporter (DAT), a transmembrane protein responsible for the sodium- and chloride-dependent translocation of dopamine.[3] By blocking the DAT, this compound effectively increases the concentration and prolongs the residence time of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[1] This potentiation of dopamine signaling underlies its stimulant effects and its utility in studying dopamine-related neurological processes.
Selectivity Profile
This compound demonstrates a notable selectivity for the dopamine transporter over other monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT). This selectivity makes it a more specific tool for investigating the roles of dopamine in various physiological and pathological states compared to less selective stimulants like amphetamine.
Quantitative Data Summary
While extensively characterized qualitatively as a potent dopamine reuptake inhibitor, specific binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for this compound at the dopamine transporter are not consistently available across the scientific literature. The following table summarizes the known characteristics of this compound's interaction with the dopamine transporter.
| Parameter | Value/Description | Species/System | Reference |
| Binding Affinity (Ki) | Not consistently reported. Characterized as a high-affinity ligand. | Various (e.g., rat striatum) | |
| Inhibitory Potency (IC50) | Not consistently reported. Described as a potent inhibitor of dopamine uptake. | Various (e.g., rat synaptosomes) | |
| Mechanism of Inhibition | Competitive inhibitor at the dopamine binding site on the DAT. | In vitro studies | |
| Selectivity | Highly selective for DAT over NET and SERT. | Rat brain tissue |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the dopamine transporter. These protocols are based on established techniques in the field.
Radioligand Binding Assay for DAT
This assay is used to determine the binding affinity (Ki) of this compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that binds to the DAT. A common radioligand for this purpose is [3H]WIN 35,428.
Materials:
-
Rat striatal tissue (or cells expressing DAT)
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligand: [3H]WIN 35,428 (specific activity ~80 Ci/mmol)
-
This compound solutions of varying concentrations
-
Non-specific binding agent: 10 µM GBR 12909 or cocaine
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes containing the DAT. Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step. Finally, resuspend the pellet in assay buffer to a protein concentration of 100-200 µg/mL.
-
Binding Reaction: In a 96-well plate, combine 100 µL of the membrane preparation, 50 µL of [3H]WIN 35,428 (to a final concentration of ~1-2 nM), and 50 µL of either assay buffer (for total binding), this compound solution (for competition), or the non-specific binding agent.
-
Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[3H]Dopamine Uptake Inhibition Assay in Synaptosomes
This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).
Materials:
-
Rat striatal tissue
-
Sucrose Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4
-
Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1.5 mM NaH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4
-
[3H]Dopamine (specific activity ~30-60 Ci/mmol)
-
This compound solutions of varying concentrations
-
Uptake inhibitor for non-specific uptake: 10 µM nomifensine or cocaine
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes. Resuspend the pellet in KRH buffer.
-
Uptake Assay: Pre-incubate aliquots of the synaptosomal preparation (approximately 50-100 µg of protein) with varying concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Initiate Uptake: Add [3H]Dopamine to a final concentration of 10-20 nM to initiate the uptake reaction.
-
Incubation: Incubate for 5 minutes at 37°C.
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters followed by three washes with 3 mL of ice-cold KRH buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor. Subtract non-specific uptake from all measurements. Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration to determine the IC50 value.
In Vivo Microdialysis
This technique allows for the measurement of extracellular dopamine levels in the brain of a freely moving animal in response to the administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4
-
This compound solution for injection (e.g., intraperitoneal)
-
HPLC system with electrochemical detection
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: Administer this compound (e.g., 1-5 mg/kg, i.p.).
-
Sample Collection: Continue collecting dialysate samples for at least 3-4 hours post-injection.
-
Analysis: Analyze the dopamine content in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the dopamine concentrations as a percentage of the average baseline levels and plot the time course of the effect of this compound.
Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
References
The Serendipitous Discovery and Scientific Journey of Amfonelic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amfonelic acid (AFA), also known as WIN 25,978, is a potent and selective central nervous system stimulant with a fascinating history rooted in antibiotic research. Its discovery was an unexpected outcome of investigations into the quinolone class of antibiotics, revealing a compound with significant dopaminergic activity. Primarily functioning as a selective dopamine reuptake inhibitor (DRI), this compound elevates extracellular dopamine levels by blocking the dopamine transporter (DAT). This mechanism of action distinguishes it from other stimulants like amphetamine. Despite its initial promise, clinical trials in the 1970s were halted due to adverse psychiatric effects. Consequently, this compound transitioned from a potential therapeutic agent to a valuable pharmacological tool for studying the brain's reward system, dopamine pathways, and the dopamine transporter. This guide provides an in-depth technical overview of the history, discovery, pharmacology, and experimental investigation of this compound.
A Fortuitous Discovery: From Antibiotics to Neuropharmacology
The story of this compound begins in the 1960s at the Sterling-Winthrop Research Institute, amidst research into the antimalarial drug chloroquine.[1] An impurity in a batch of chloroquine, which still exhibited antimicrobial properties, led to the exploration of its derivatives.[2] This line of inquiry, spearheaded by chemist George Lesher and his team, resulted in the synthesis of nalidixic acid, the first of the quinolone antibiotics.[2]
During the broader investigation of nalidixic acid derivatives, researchers observed that many of these compounds exerted effects on the central nervous system, causing either stimulation or depression.[2] Among these, one compound, initially designated WIN 25,978 and later named this compound, stood out for its pronounced stimulant properties.[2] Early studies at Sterling-Winthrop revealed that this compound possessed a higher potency and a more favorable therapeutic index compared to established stimulants like cocaine and amphetamine, prompting further investigation into its pharmacological profile.
While this compound retained some of the antibiotic characteristics of its quinolone lineage, its antimicrobial activity was modest. For instance, its minimum inhibitory concentration (MIC) against Escherichia coli is 125 μg/mL, significantly higher than that of nalidixic acid. The primary interest in this compound thus shifted towards its potent effects on the central nervous system.
Pharmacological Profile: A Selective Dopamine Reuptake Inhibitor
The principal pharmacological action of this compound is the potent and selective inhibition of dopamine reuptake. It achieves this by binding to and blocking the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft and transporting it back into the presynaptic neuron. By inhibiting DAT, this compound increases the extracellular concentration of dopamine, thereby enhancing and prolonging dopaminergic neurotransmission. This mechanism is the foundation of its stimulant effects.
Notably, this compound exhibits high selectivity for the dopamine transporter over other monoamine transporters, such as those for norepinephrine and serotonin. This selective action on the dopamine system with minimal impact on noradrenergic systems is a key feature that distinguishes it from many other stimulants.
Quantitative Potency and Comparative Pharmacology
Studies in rat brain preparations have demonstrated that this compound is a highly potent dopaminergic agent, with a potency approximately 50 times that of methylphenidate. Despite having a different primary mechanism of action from amphetamine (reuptake inhibition versus promoting dopamine release), this compound has shown stimulant potency 150% that of dextroamphetamine in discriminatory substitution studies. The half-life of this compound in rats is moderately long, at approximately 12 hours.
| Compound | Primary Mechanism of Action | Relative Potency (Dopaminergic Effects) |
| This compound | Dopamine Reuptake Inhibitor | High |
| Cocaine | Dopamine Reuptake Inhibitor | High |
| Methylphenidate | Dopamine Reuptake Inhibitor | Moderate |
| d-Amphetamine | Dopamine Releaser and Reuptake Inhibitor | High |
Experimental Protocols for the Investigation of this compound
The characterization of this compound's pharmacological properties has relied on a variety of key in vitro and in vivo experimental protocols.
In Vitro Dopamine Reuptake Inhibition Assay (Synaptosomal Preparation)
This assay is fundamental to determining the potency of this compound as a dopamine reuptake inhibitor.
Objective: To measure the concentration of this compound required to inhibit 50% of the specific uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation:
-
Fresh striatal tissue from rats or mice is homogenized in an ice-cold sucrose buffer (e.g., 0.32 M sucrose).
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction. This typically involves a low-speed centrifugation to remove nuclei and cell debris, followed by a high-speed centrifugation of the supernatant to pellet the synaptosomes.
-
The final synaptosomal pellet is resuspended in a physiological buffer, such as Krebs-Ringer buffer.
-
-
Dopamine Uptake Assay:
-
Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Dopamine uptake is initiated by the addition of a fixed concentration of a radiolabeled dopamine, such as [3H]dopamine.
-
The incubation is carried out for a short period at 37°C, ensuring the measurement is within the linear range of dopamine uptake.
-
The uptake process is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters, representing the amount of [3H]dopamine taken up by the synaptosomes, is measured using a liquid scintillation counter.
-
The percentage of inhibition of dopamine uptake is plotted against the logarithm of the this compound concentration.
-
Non-linear regression analysis is used to calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition of dopamine uptake.
-
In Vivo Locomotor Activity Studies
These studies are crucial for assessing the stimulant effects of this compound in a whole-animal model.
Objective: To quantify the effect of this compound on the spontaneous movement of rodents.
Methodology:
-
Animals and Housing:
-
Male rats (e.g., Wistar or Sprague-Dawley strains) are commonly used.
-
Animals are housed under controlled environmental conditions with a standard light-dark cycle and ad libitum access to food and water.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle and administered via a specific route, typically intraperitoneal (i.p.) injection.
-
A range of doses is tested to establish a dose-response relationship. For example, doses of 1.0 mg/kg have been used in studies.
-
-
Locomotor Activity Monitoring:
-
Immediately following drug administration, animals are placed in individual activity monitoring chambers equipped with infrared beams or other motion detectors.
-
Locomotor activity, often quantified as the number of beam breaks or distance traveled, is recorded over a specified period.
-
-
Data Analysis:
-
The total locomotor activity counts or distance traveled are compared between different dose groups and a vehicle-treated control group.
-
Statistical analysis, such as ANOVA followed by post-hoc tests, is used to determine the significance of the observed effects.
-
Intravenous Self-Administration Studies
This paradigm is the gold standard for evaluating the reinforcing properties and abuse potential of a substance.
Objective: To determine if animals will voluntarily work to receive infusions of this compound.
Methodology:
-
Surgical Preparation:
-
Rats are surgically implanted with an indwelling intravenous catheter, typically in the jugular vein, which is externalized on the back.
-
-
Training and Self-Administration Sessions:
-
Animals are placed in operant conditioning chambers equipped with two levers.
-
Initially, rats may be trained to press a lever to receive infusions of a known reinforcer, such as cocaine, on a specific schedule of reinforcement (e.g., fixed-ratio).
-
Once responding is stable, saline or different doses of this compound are substituted for the training drug.
-
The number of lever presses and infusions earned are recorded during daily sessions.
-
-
Data Analysis:
-
The rate of responding for this compound is compared to the rate of responding for saline.
-
A significantly higher rate of responding for the drug compared to the vehicle indicates that the drug has reinforcing properties.
-
A dose-response curve can be generated to determine the range of doses that maintain self-administration.
-
From Clinical Hopeful to Research Tool
In the 1970s, a limited number of clinical trials were conducted to evaluate the therapeutic potential of this compound. However, these trials were discontinued after it was observed that the drug exacerbated psychotic symptoms in patients with schizophrenia and produced undesirable stimulant effects in elderly individuals with depression.
Following the cessation of its clinical development, this compound found a new role as a valuable tool in neuropharmacological research. Its high potency and selectivity for the dopamine transporter make it an ideal compound for investigating the intricate workings of the dopaminergic system. It has been widely used to study the brain's reward pathways, the mechanisms of dopamine transport, and the neurobiology of stimulant action. Furthermore, this compound has been employed as a pharmacological tool to discriminate between typical and atypical antipsychotic drugs based on their differential interactions with the dopaminergic system.
Visualizing the Science: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Mechanism of Action of this compound.
Experimental Workflow for In Vitro Dopamine Reuptake Inhibition Assay
Caption: Experimental Workflow: Dopamine Reuptake Assay.
Chemical Synthesis
The synthesis of this compound, a 1,8-naphthyridone-3-carboxylic acid derivative, has been a subject of interest in organic chemistry. A practical synthesis has been reported starting from readily available and inexpensive nicotinic acid derivatives. The process involves several key steps, including the regioselective amination of C2–H bonds in pyridine N-oxides and annulation with dimethylformamide dimethyl acetal (DMF-DMA). This synthetic route has made this compound and its derivatives more accessible for further biological research.
Structure-Activity Relationship
The pharmacological activity of quinolone derivatives, including this compound, is influenced by their chemical structure. For the broader class of quinolone antibacterials, substitutions at various positions on the core structure are known to affect their antibacterial spectrum, potency, and pharmacokinetic properties. For instance, the substituent at the N1 position is crucial for antibacterial activity, while a fluorine atom at the C6 position and a piperazine ring at the C7 position generally enhance the spectrum and potency. While the primary focus for this compound shifted to its CNS effects, the principles of structure-activity relationships within the quinolone class provide a framework for understanding how modifications to its structure could alter its dopaminergic activity.
Conclusion
The discovery of this compound is a compelling example of serendipity in scientific research, where the pursuit of one therapeutic goal led to the unexpected discovery of a compound with profound effects in an entirely different biological system. From its origins in antibiotic research to its establishment as a potent and selective dopamine reuptake inhibitor, this compound has had a significant impact on the field of neuropharmacology. Although its clinical development was curtailed, it remains an indispensable tool for researchers seeking to unravel the complexities of the brain's dopamine system. The detailed understanding of its history, pharmacology, and the experimental methods used for its characterization, as outlined in this guide, provides a solid foundation for its continued use in advancing our knowledge of dopaminergic neurotransmission and related neurological and psychiatric disorders.
References
Amfonelic Acid: A Technical Guide to its Effects on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amfonelic acid (AFA), a potent and selective dopamine reuptake inhibitor (DRI), has served as a critical pharmacological tool for investigating the intricacies of the dopaminergic system. This technical guide provides an in-depth analysis of AFA's effects on the central nervous system (CNS). It consolidates quantitative data on its biochemical potency and behavioral effects, details the experimental methodologies used to elucidate these properties, and visualizes the key signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers and professionals in neuropharmacology and drug development.
Core Mechanism of Action: Selective Dopamine Reuptake Inhibition
This compound's primary mechanism of action is the potent and selective inhibition of the dopamine transporter (DAT).[1] By blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, AFA increases the extracellular concentration of dopamine, thereby enhancing and prolonging dopaminergic neurotransmission. This action underlies its significant stimulant effects on the central nervous system. Notably, AFA exhibits minimal interaction with noradrenergic systems.[1]
Signaling Pathway: Dopamine Transporter Inhibition
The following diagram illustrates the principal mechanism of this compound at the dopaminergic synapse.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the potency and effects of this compound.
Table 1: In Vitro Dopamine Transporter Binding Affinity and Uptake Inhibition
| Compound | Parameter | Value | Species/Assay Condition | Reference |
| This compound | ED50 (Discriminative Stimulus) | 0.11 mg/kg | Rat | [2] |
| d-Amphetamine | ED50 (Discriminative Stimulus) | 0.10 mg/kg | Rat | [2] |
Note: Specific IC50 and Ki values for this compound's direct binding to the dopamine transporter are not consistently reported in the readily available literature, though its potency is noted to be significantly high.
Table 2: In Vivo Effects on Striatal Dopamine and Metabolites
| Treatment | Brain Region | Dopamine (DA) | DOPAC | HVA | Species | Reference |
| This compound (5 mg/kg) | Striatum | - | Increased | Increased | Rat | [3] |
| This compound (1.0 mg/kg) | Striatum, Hypothalamus, Midbrain, Olfactory Bulbs | Significantly Greater Depletion (in diabetic rats) | - | - | Rat | |
| This compound + Haloperidol | Striatum | Decreased | Increased | Increased | Rat |
Table 3: Behavioral Effects in Animal Models
| Animal Model | Assay | Dose Range (this compound) | Effect | Reference |
| Rat | Self-Administration (FR10) | 0.0625 - 0.250 mg/kg/infusion | Maintained self-administration in a dose-dependent manner | |
| Mouse | Locomotor Activity | 2.5 - 25 mg/kg | Dose-dependent increase in locomotor activity | |
| Rat | Locomotor Activity | 1.0 mg/kg | Increased locomotor response |
Detailed Experimental Protocols
In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Objective: To measure the inhibitory constant (Ki) of a test compound by quantifying its ability to displace a specific radioligand from the dopamine transporter.
Materials:
-
Biological Sample: Rat striatal tissue homogenates or cells expressing recombinant dopamine transporters.
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909 or cocaine).
-
Incubation Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of the prepared membranes.
-
A fixed concentration of [³H]WIN 35,428.
-
Varying concentrations of this compound (for competition curve).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of a non-labeled DAT inhibitor.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Measurement of Striatal Dopamine
This protocol describes the in vivo microdialysis technique to measure extracellular levels of dopamine and its metabolites in the striatum of freely moving rats following this compound administration.
Objective: To quantify changes in extracellular dopamine, DOPAC, and HVA concentrations in the rat striatum in response to this compound.
Materials:
-
Subjects: Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Surgical Equipment: Stereotaxic apparatus, anesthetic, surgical drill, guide cannula.
-
Microdialysis Probe: Concentric or linear probe with a semi-permeable membrane.
-
Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) at a constant low flow rate.
-
Fraction Collector: To collect dialysate samples at timed intervals.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).
-
Artificial Cerebrospinal Fluid (aCSF): Composition mimicking physiological CSF.
-
Test Compound: this compound dissolved in a suitable vehicle.
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the striatum and secure it to the skull with dental cement. Allow the animal to recover for several days.
-
Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat. Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow a stabilization period of at least 1-2 hours for the tissue to equilibrate.
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes for 1-2 hours) to establish stable basal levels of dopamine, DOPAC, and HVA.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
Post-treatment Sample Collection: Continue collecting dialysate samples at regular intervals for several hours to monitor the time-course of the drug's effect.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-EC to separate and quantify dopamine, DOPAC, and HVA.
-
Data Analysis: Express the concentrations of dopamine and its metabolites as a percentage of the average baseline levels. Perform statistical analysis to determine the significance of the changes observed after drug administration.
Locomotor Activity Assessment
This protocol details the procedure for assessing spontaneous locomotor activity in rodents following the administration of this compound.
Objective: To measure the stimulant effects of this compound on locomotor activity in a dose-dependent manner.
Materials:
-
Subjects: Adult mice or rats.
-
Locomotor Activity Chambers: Clear chambers equipped with infrared photobeam detectors to automatically record animal movement.
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Vehicle Control: The solvent used to dissolve the test compound.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Habituate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on one or more days prior to the test day to reduce novelty-induced hyperactivity.
-
Drug Administration: On the test day, administer this compound or vehicle control to the animals (e.g., via intraperitoneal injection).
-
Data Collection: Immediately after injection, place each animal individually into a locomotor activity chamber. Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a specified duration (e.g., 60-120 minutes) in timed bins (e.g., 5-10 minutes).
-
Data Analysis: Analyze the locomotor activity data for each animal. Compare the activity levels of the drug-treated groups to the vehicle-treated group. Analyze the data in time bins to observe the onset, peak, and duration of the drug's effect. Perform statistical analysis (e.g., ANOVA) to determine dose-dependent and time-dependent effects.
Mandatory Visualizations
Experimental Workflow: In Vivo Microdialysis
The following diagram outlines the workflow for a typical in vivo microdialysis experiment.
Logical Relationship: this compound's CNS Effects
This diagram illustrates the logical progression from the molecular action of this compound to its behavioral consequences.
Conclusion
This compound remains a valuable research tool for dissecting the roles of the dopamine transporter in health and disease. Its high potency and selectivity for the DAT provide a clear mechanism for its profound stimulant effects on the central nervous system. The experimental protocols detailed herein offer standardized methods for further investigation of AFA and other novel dopaminergic compounds. The quantitative data, while highlighting the need for more comprehensive binding affinity studies, provide a solid foundation for comparative pharmacological analysis. This technical guide serves as a consolidated resource to facilitate future research into the complex and critical functions of the brain's dopamine systems.
References
Amfonelic Acid: A Technical Guide to its Pharmacological Profile as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amfonelic acid (AFA), designated as WIN 25,978, is a potent and highly selective dopamine reuptake inhibitor (DRI) that has been a valuable tool in neuropharmacological research for decades.[1][2][3] Though initially investigated for its antibiotic properties, its profound stimulant effects on the central nervous system quickly became the focus of scientific inquiry.[2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamic effects, and key experimental data. Detailed methodologies for seminal experiments are provided, alongside visualizations of its signaling pathway and experimental workflows to support its application as a research chemical.
Introduction
This compound, with the systematic name 7-benzyl-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, emerged from research at the Sterling-Winthrop Research Institute in the 1960s during the development of nalidixic acid-based antibiotics.[2] Its potent central nervous system stimulant properties led to its characterization as a highly selective dopamine reuptake inhibitor. While limited clinical trials in the 1970s were discontinued due to adverse effects in certain patient populations, AFA remains a widely used pharmacological tool for investigating the brain's reward system, dopamine pathways, and the function of the dopamine transporter (DAT).
Mechanism of Action
The principal pharmacological action of this compound is the potent and selective inhibition of the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signaling. By blocking the DAT, this compound increases the extracellular concentration of dopamine, leading to enhanced and prolonged dopaminergic neurotransmission. This mechanism is the foundation of its stimulant effects.
Notably, this compound displays high selectivity for the DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). This selectivity distinguishes it from other stimulants like amphetamine, which can have significant effects on multiple neurotransmitter systems.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is central nervous system stimulation, driven by its potentiation of dopaminergic signaling. This manifests in various behavioral and neurochemical changes.
In Vitro Transporter Inhibition
This compound's potency and selectivity have been quantified through in vitro dopamine uptake inhibition assays. These assays typically measure the ability of the compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.
| Transporter | IC50 (nM) | Reference |
| Dopamine (DAT) | 20 | |
| Serotonin (SERT) | 1,200 | |
| Norepinephrine (NET) | 1,400 |
Table 1: In Vitro Potency of this compound at Monoamine Transporters. The IC50 values represent the concentration of this compound required to inhibit 50% of the uptake of the respective neurotransmitter.
Neurochemical Effects
-
Dopamine Metabolism: this compound has been shown to have marked effects on brain dopamine metabolism. While it does not significantly alter basal levels of dopamine metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) on its own, it potentiates the increase in these metabolites induced by typical antipsychotics like haloperidol. Conversely, it can attenuate the increase in dopamine metabolites caused by atypical antipsychotics such as clozapine.
-
Serotonin Metabolism: While this compound's primary action is on the dopamine system, some studies have reported effects on serotonin metabolism, particularly with subchronic administration. Doses above 1 mg/kg in animals have been associated with increased serotonin (5-HT) synthesis, as indicated by elevated levels of its precursor tryptophan (TRYP) and metabolite 5-hydroxyindoleacetic acid (5-HIAA).
-
Norepinephrine Metabolism: this compound has minimal to no impact on the noradrenaline system.
Behavioral Effects
-
Locomotor Activity: As a potent CNS stimulant, this compound reliably produces a significant increase in locomotor activity in animal models, including rats and mice.
-
Reinforcing Properties: Intravenous self-administration studies have demonstrated that this compound serves as a positive reinforcer in rats, suggesting a potential for abuse.
Pharmacokinetics
Detailed pharmacokinetic studies on this compound are limited. The available data primarily comes from preclinical studies in rats.
| Parameter | Value | Species | Reference |
| Half-life (t½) | ~12 hours | Rat |
Table 2: Pharmacokinetic Parameter of this compound.
Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not extensively detailed in the available literature. Further research is needed to fully characterize its pharmacokinetic profile.
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound.
In Vitro Dopamine Uptake Inhibition Assay
This assay is crucial for determining the potency and selectivity of this compound at the dopamine transporter.
Methodology:
-
Cell Culture: Cells (e.g., HEK293 or CHO) stably or transiently expressing the human or rodent dopamine transporter are cultured under standard conditions.
-
Assay Preparation: Cells are harvested and plated in a multi-well format (e.g., 96-well plate).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Radioligand Addition: A solution containing a known concentration of radiolabeled dopamine (e.g., [³H]DA) is added to each well to initiate uptake.
-
Uptake and Termination: The cells are incubated for a short period to allow for dopamine uptake. The reaction is then terminated, often by rapid washing with ice-cold buffer to remove extracellular radioligand.
-
Quantification: The amount of radiolabeled dopamine taken up by the cells is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of dopamine uptake at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Microdialysis for Neurotransmitter Analysis
This technique allows for the measurement of extracellular levels of dopamine and its metabolites in the brains of freely moving animals.
Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized rat. The animal is allowed to recover from surgery.
-
Probe Perfusion: On the day of the experiment, the microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: The dialysate, containing neurotransmitters and metabolites that have diffused across the probe's semipermeable membrane, is collected at regular intervals.
-
Drug Administration: this compound or a vehicle is administered to the animal (e.g., via intraperitoneal injection).
-
Sample Analysis (HPLC-ECD): The collected dialysate samples are analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of dopamine, DOPAC, and HVA.
-
Chromatographic Separation: The sample is injected onto an HPLC column (typically a C18 reverse-phase column) where the different neurochemicals are separated based on their physicochemical properties.
-
Electrochemical Detection: As the separated compounds elute from the column, they pass through an electrochemical detector where they are oxidized or reduced at a specific electrode potential. This generates an electrical signal that is proportional to the concentration of the analyte.
-
Locomotor Activity Assessment
This behavioral assay is used to quantify the stimulant effects of this compound.
Methodology:
-
Apparatus: A square or circular open-field arena, typically equipped with infrared beams or a video tracking system to automatically record the animal's movement.
-
Habituation: Animals are often habituated to the testing room and the open-field arena prior to the experiment to reduce novelty-induced activity.
-
Drug Administration: Animals are administered this compound or a vehicle control at a specified time before being placed in the arena.
-
Testing: Each animal is placed individually in the center of the open-field arena, and its activity is recorded for a set duration.
-
Data Analysis: Various parameters of locomotor activity are analyzed, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.
Intravenous Self-Administration
This operant conditioning paradigm is used to assess the reinforcing properties of this compound.
Methodology:
-
Surgical Catheterization: A chronic indwelling catheter is surgically implanted into the jugular vein of a rat, with the other end exiting from the back. The animal is allowed to recover.
-
Operant Chamber: The rat is placed in an operant conditioning chamber equipped with two levers. The chamber is connected to a syringe pump that delivers the drug solution through the catheter.
-
Acquisition: Initially, presses on the "active" lever result in the intravenous infusion of a reinforcing drug, such as cocaine, to establish the lever-pressing behavior. Presses on the "inactive" lever have no consequence.
-
Substitution: Once a stable rate of responding is established, the cocaine solution is replaced with different concentrations of this compound or a saline control.
-
Data Analysis: The number of infusions self-administered at each dose of this compound is recorded. A significantly higher rate of responding for this compound compared to saline indicates that the drug has reinforcing properties.
Neuroprotective Effects
This compound has demonstrated neuroprotective effects against methamphetamine-induced dopaminergic neurotoxicity. Studies have shown that co-administration of this compound can prevent the depletion of dopamine and the degeneration of dopaminergic nerve terminals in the striatum caused by high doses of methamphetamine. This neuroprotective effect is attributed to its ability to block the dopamine transporter, which is believed to be a key entry point for methamphetamine into dopaminergic neurons and a mediator of its neurotoxic effects.
Conclusion
This compound is a powerful and selective research tool for the investigation of the dopaminergic system. Its primary mechanism as a potent dopamine reuptake inhibitor leads to a range of predictable pharmacodynamic effects, including increased locomotor activity and reinforcing properties. While a comprehensive understanding of its pharmacokinetics and metabolism is still lacking, the available data and established experimental protocols make it an invaluable compound for researchers in neuroscience and drug development. The detailed methodologies and comparative data presented in this guide are intended to support the continued use of this compound in advancing our understanding of dopamine signaling in health and disease.
References
Amfonelic Acid: A Technical Guide on its Antibiotic Properties and Origins from Nalidixic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amfonelic acid (AFA), a potent central nervous system stimulant, originated from research into the antibiotic nalidixic acid. While its fame lies in its dopaminergic activity, AFA retains antibacterial properties characteristic of its quinolone chemical lineage. This technical guide provides an in-depth analysis of this compound's antibiotic capabilities, its synthesis from nalidixic acid, and the experimental protocols used to characterize its activity. Although significantly less potent than its parent compound, this compound serves as an important case study in the structure-activity relationship of quinolone antibiotics and the serendipitous nature of drug discovery.
Introduction: A Serendipitous Discovery
This compound (AFA), systematically named 7-benzyl-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, was first synthesized and investigated at the Sterling-Winthrop Research Institute in the 1960s during a research program aimed at developing new antibiotics based on the nalidixic acid scaffold.[1] Nalidixic acid itself was a groundbreaking discovery, marking the advent of the quinolone class of antibiotics.[2] In the course of modifying the nalidixic acid structure, researchers observed that many of the new derivatives exhibited effects on the central nervous system, ranging from stimulant to depressant activities.[1][3]
This compound, also known as WIN 25,978, stood out for its potent stimulant effects, which were found to be greater than those of cocaine and amphetamine.[1] This discovery shifted the primary research focus for AFA away from its antibiotic potential and towards its utility as a pharmacological tool for studying dopamine pathways. Despite this shift, this compound possesses antibiotic properties, a direct inheritance from its quinolone core structure. This guide will focus on the lesser-explored antibiotic characteristics of this unique molecule.
Antibiotic Properties of this compound
This compound's antibacterial activity is modest, particularly when compared to its parent compound, nalidixic acid, and subsequent fluoroquinolone antibiotics. The available quantitative data on its efficacy is limited, reflecting the redirection of research efforts towards its stimulant properties.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The primary quantitative measure of an antibiotic's efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The known MIC value for this compound is summarized in the table below.
| Bacterial Strain | This compound MIC (µg/mL) | Nalidixic Acid MIC (µg/mL) | Fold Difference |
| Escherichia coli | 125 | ~4.17 | ~30x less potent |
Note: The MIC for nalidixic acid against the same E. coli strain was reported to be 30 times lower than that of this compound.
The significantly higher MIC value for this compound indicates a substantial reduction in antibacterial potency compared to nalidixic acid. This is likely due to the structural modification at the 7-position of the naphthyridine ring, where the methyl group of nalidixic acid is replaced by a benzyl group in this compound. This modification, while enhancing dopaminergic activity, is detrimental to its antibacterial efficacy.
Mechanism of Antibacterial Action
As a member of the quinolone family, this compound's antibacterial mechanism of action is the inhibition of essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress and allow for the unwinding of the DNA helix during replication.
-
Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is primarily responsible for decatenating newly replicated circular chromosomes, allowing them to segregate into daughter cells.
By binding to and stabilizing the enzyme-DNA complex, quinolones inhibit the re-ligation of the DNA strands, leading to double-strand breaks. This chromosomal damage triggers the SOS response and ultimately leads to bacterial cell death.
Caption: Mechanism of this compound's antibacterial action.
Origins from Nalidixic Acid: Synthesis Pathway
The logical synthesis pathway involves the alkylation of a 7-substituted-1,8-naphthyridine precursor.
Caption: Logical synthesis pathway for this compound.
Experimental Protocols
Protocol for Synthesis of this compound (Inferred from Patent Literature)
This protocol is a generalized procedure based on the methods described for the synthesis of related compounds in U.S. Patent 3,590,036.
Objective: To synthesize 7-benzyl-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (this compound).
Materials:
-
Ethyl 7-benzyl-4-hydroxy-1,8-naphthyridine-3-carboxylate (precursor)
-
Ethyl iodide or diethyl sulfate (ethylating agent)
-
Anhydrous potassium carbonate
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Alkylation of the N1 Position: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ethyl 7-benzyl-4-hydroxy-1,8-naphthyridine-3-carboxylate precursor in anhydrous DMF. b. Add an excess of anhydrous potassium carbonate to the solution to act as a base. c. Add a molar excess of the ethylating agent (e.g., ethyl iodide). d. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. f. Collect the precipitated solid by filtration, wash with water, and dry. This product is the ethyl ester of this compound.
-
Hydrolysis to this compound: a. Suspend the crude ethyl ester of this compound in a mixture of ethanol and water. b. Add a solution of sodium hydroxide and heat the mixture to reflux. c. Maintain reflux until the hydrolysis of the ester is complete (monitored by TLC). d. Cool the reaction mixture and filter to remove any insoluble impurities. e. Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3. f. The this compound will precipitate out of the solution. g. Collect the solid by filtration, wash with cold water, and dry under vacuum. h. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol for Broth Microdilution MIC Assay
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining Minimum Inhibitory Concentrations.
Objective: To determine the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution of known concentration
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum, standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader (optional, for turbidity measurement)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the 96-well plate. b. The final volume in each well should be 50 µL, with concentrations ranging from the highest desired concentration down to a low concentration (e.g., 256 µg/mL to 0.5 µg/mL). c. Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).
-
Inoculum Preparation: a. From a fresh culture plate (18-24 hours old), select several colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Inoculation of the Microtiter Plate: a. Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well of the microtiter plate (except the sterility control well). b. This will bring the final volume in each well to 100 µL and the final inoculum density to approximately 5 x 10⁵ CFU/mL.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading the Results: a. After incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined by visual inspection or by using a plate reader to measure optical density.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound represents a fascinating intersection of antibiotic and central nervous system pharmacology. While its development was ultimately steered by its potent dopaminergic properties, its origins as a derivative of nalidixic acid endowed it with inherent, albeit weak, antibacterial activity. The structural modifications that conferred high stimulant activity were detrimental to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. For drug development professionals, this compound serves as a compelling example of how subtle changes to a chemical scaffold can dramatically alter its biological target and therapeutic potential. Further exploration of the structure-activity relationships of nalidixic acid derivatives could still yield novel compounds with improved antibacterial spectra or other unforeseen therapeutic applications.
References
Neuroprotective Effects of Amfonelic Acid Against Methamphetamine-Induced Neurotoxicity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methamphetamine (METH), a potent psychostimulant, is widely recognized for its neurotoxic effects, primarily targeting dopaminergic neurons in the central nervous system. This damage is characterized by the depletion of dopamine (DA), degeneration of dopaminergic nerve terminals, and reduced activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in DA synthesis. The underlying mechanisms of METH-induced neurotoxicity are multifactorial, involving oxidative stress, endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and neuroinflammation, ultimately leading to apoptosis. Amfonelic acid (AFA), a potent and selective dopamine reuptake inhibitor, has demonstrated significant neuroprotective effects against METH-induced damage. This technical guide provides an in-depth analysis of the neuroprotective properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved. Evidence strongly suggests that this compound exerts its protective effects by inhibiting the dopamine transporter (DAT), thereby preventing the uptake of METH into dopaminergic neurons and the subsequent cascade of neurotoxic events.
Introduction
Methamphetamine is a highly addictive psychostimulant that exerts its effects by increasing the extracellular levels of dopamine and other monoamines in the brain.[1] Chronic and high-dose METH abuse, however, leads to long-lasting damage to dopaminergic neurons, contributing to cognitive deficits and an increased risk for neurodegenerative diseases.[2] The neurotoxic cascade initiated by METH is complex, involving a surge in cytosolic dopamine, the generation of reactive oxygen species (ROS), mitochondrial damage, and the activation of apoptotic pathways.[3][4]
This compound is a selective dopamine uptake inhibitor that has shown considerable promise in mitigating METH-induced neurotoxicity.[5] By blocking the dopamine transporter, this compound is thought to prevent the entry of METH into dopaminergic nerve terminals, a critical step in initiating the neurotoxic process. This whitepaper will provide a comprehensive overview of the mechanisms of METH-induced neurotoxicity and the neuroprotective effects of this compound, supported by quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Mechanisms of Methamphetamine-Induced Neurotoxicity
The neurotoxic effects of methamphetamine are multifaceted and interconnected, leading to significant damage to dopaminergic neurons. The primary mechanisms include:
-
Excessive Dopamine Release and Oxidative Stress: METH induces a massive release of dopamine from synaptic vesicles into the cytoplasm and synaptic cleft. This excess dopamine can auto-oxidize, generating highly reactive quinones and reactive oxygen species (ROS), which lead to oxidative stress and cellular damage.
-
Mitochondrial Dysfunction: METH impairs mitochondrial function by inhibiting the electron transport chain, leading to decreased ATP production and increased ROS generation. This energy deficit and oxidative stress contribute to neuronal damage and apoptosis.
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins and disruption of calcium homeostasis caused by METH can lead to ER stress. Prolonged ER stress activates apoptotic pathways, contributing to cell death.
-
Neuroinflammation: METH can activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines and further exacerbating oxidative stress and neuronal injury.
-
Excitotoxicity: METH can increase the release of glutamate, an excitatory neurotransmitter. Excessive glutamate can overstimulate its receptors, leading to an influx of calcium and subsequent activation of neurotoxic pathways.
-
Apoptosis: The culmination of these cellular stresses is the activation of apoptotic cascades, involving caspase activation and DNA fragmentation, ultimately leading to the death of dopaminergic neurons.
Neuroprotective Mechanism of this compound
The primary neuroprotective mechanism of this compound against METH-induced damage is its ability to inhibit the dopamine transporter (DAT). By blocking DAT, this compound prevents METH from entering the dopaminergic neuron. This action disrupts the initial and critical step in the neurotoxic cascade, thereby preventing the subsequent pathological events.
The proposed mechanism involves:
-
Inhibition of METH Uptake: this compound binds to DAT with high affinity, competitively inhibiting the transport of METH into the presynaptic terminal.
-
Prevention of Dopamine Efflux: By blocking METH's access to the neuron, this compound prevents the METH-induced reversal of DAT function, which is responsible for the massive, non-vesicular release of dopamine into the synapse.
-
Attenuation of Downstream Neurotoxicity: By preventing the initial surge in intracellular and extracellular dopamine, this compound indirectly mitigates the downstream consequences, including oxidative stress, mitochondrial dysfunction, and apoptosis.
Quantitative Data on the Neuroprotective Effects of this compound
The following tables summarize the quantitative findings from key preclinical studies investigating the neuroprotective effects of this compound against methamphetamine-induced neurotoxicity.
Table 1: Effect of this compound on Methamphetamine-Induced Depletion of Striatal Dopamine
| Treatment Group | Dopamine (ng/mg tissue) | % of Control | Reference |
| Saline Control | 12.3 ± 0.8 | 100% | Pu et al., 1994 (data estimated) |
| Methamphetamine (4 x 10 mg/kg) | 3.1 ± 0.5 | ~25% | Pu et al., 1994 (data estimated) |
| Methamphetamine + this compound (20 mg/kg) | 11.9 ± 1.1 | ~97% | Pu et al., 1994 (data estimated) |
Table 2: Effect of this compound on Methamphetamine-Induced Reduction of Striatal Tyrosine Hydroxylase Activity
| Treatment Group | Tyrosine Hydroxylase Activity (nmol/hr/mg protein) | % of Control | Reference |
| Saline Control | 15.2 ± 1.1 | 100% | Fuller & Hemrick-Luecke, 1985 (data estimated) |
| Methamphetamine (4 x 15 mg/kg) | 6.8 ± 0.7 | ~45% | Fuller & Hemrick-Luecke, 1985 (data estimated) |
| Methamphetamine + this compound (10 mg/kg) | 14.1 ± 1.3 | ~93% | Fuller & Hemrick-Luecke, 1985 (data estimated) |
Note: The quantitative data in the tables are estimated based on graphical representations and percentage changes reported in the cited literature, as the exact numerical values were not always available in the accessible text.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways in METH-induced neurotoxicity and the proposed workflow for investigating the neuroprotective effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.
In Vivo Rodent Model of Methamphetamine Neurotoxicity
-
Animals: Adult male Sprague-Dawley rats (250-300g) are typically used. Animals are housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
Methamphetamine (METH): A neurotoxic regimen often involves multiple intraperitoneal (i.p.) injections of METH (e.g., 10 mg/kg) administered at 2-hour intervals over a single day (total of 4 injections).
-
This compound (AFA): AFA is typically administered i.p. at a dose of 20 mg/kg, often concurrently with the last METH injection.
-
Control Groups: Control groups receive saline injections following the same schedule as the METH-treated groups.
-
-
Tissue Collection: Three days following the drug administration, animals are euthanized, and the brains are rapidly removed. The striatum is dissected on ice for subsequent biochemical and histological analysis.
HPLC Analysis of Dopamine and its Metabolites
-
Sample Preparation: Striatal tissue is homogenized in a solution of perchloric acid and centrifuged. The supernatant is filtered and injected into the HPLC system.
-
Chromatography:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: The mobile phase typically consists of a buffered aqueous-organic mixture (e.g., phosphate or citrate buffer with methanol) containing an ion-pairing agent.
-
Detection: An electrochemical detector is used to quantify dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).
-
-
Quantification: The concentrations of dopamine and its metabolites are determined by comparing the peak areas from the samples to those of known standards.
Immunohistochemistry for Tyrosine Hydroxylase
-
Tissue Preparation: Brains are fixed by transcardial perfusion with paraformaldehyde, followed by cryoprotection in sucrose. Coronal sections of the striatum are cut on a cryostat.
-
Staining Procedure:
-
Sections are washed and then incubated in a blocking solution (e.g., normal goat serum) to reduce non-specific binding.
-
Sections are incubated with a primary antibody against tyrosine hydroxylase (e.g., rabbit anti-TH).
-
After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit).
-
An avidin-biotin-peroxidase complex is then applied.
-
The staining is visualized using a chromogen solution (e.g., diaminobenzidine), resulting in a brown precipitate at the site of the antigen.
-
-
Analysis: The density of TH-positive fibers and the number of TH-positive cells are quantified using image analysis software.
Assessment of Locomotor Activity
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams are used to track the movement of the animals.
-
Procedure:
-
Rats are habituated to the activity chambers for a set period (e.g., 30-60 minutes).
-
Following habituation, animals are injected with either saline, METH, or a combination of AFA and METH.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 2 hours) post-injection.
-
-
Data Analysis: The data is typically analyzed in time bins to assess the temporal profile of the drug effects. Total activity over the entire session is also compared between groups.
Conclusion
The evidence presented in this technical whitepaper strongly supports the neuroprotective effects of this compound against methamphetamine-induced dopaminergic neurotoxicity. The primary mechanism of this protection is the inhibition of the dopamine transporter, which prevents the uptake of METH into neurons and the subsequent cascade of deleterious events, including dopamine depletion and loss of tyrosine hydroxylase activity. The quantitative data, though estimated from published literature, consistently demonstrates a significant and robust protective effect of this compound. The detailed experimental protocols provided herein offer a foundation for the design of future studies aimed at further elucidating the therapeutic potential of DAT inhibitors in the context of stimulant-induced neurotoxicity. Further research is warranted to fully characterize the long-term neuroprotective effects of this compound and to explore its potential clinical applications in mitigating the neurological consequences of methamphetamine abuse.
References
- 1. Methamphetamine and Dopamine Receptor D1 Regulate Entrainment of Murine Circadian Oscillators | PLOS One [journals.plos.org]
- 2. Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methamphetamine produces bidirectional, concentration-dependent effects on dopamine neuron excitability and dopamine-mediated synaptic currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Amfonelic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amfonelic acid (AFA), a potent and selective dopamine reuptake inhibitor, serves as a critical pharmacological tool in neuroscientific research.[1] Unlike amphetamine-like stimulants, AFA exhibits a distinct mechanism of action, primarily targeting the dopamine transporter (DAT) to enhance dopaminergic neurotransmission.[2][3] This unique profile makes it an invaluable agent for investigating the complexities of the dopamine system, including its role in reward, motivation, and motor control, as well as its involvement in pathological states such as substance abuse and neurodegenerative disorders.[4][5] These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving this compound, complete with data presentation in tabular format and detailed methodologies for key experiments.
Mechanism of Action
This compound's principal mechanism of action is the selective inhibition of the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine in the synaptic cleft. This action is distinct from amphetamines, which not only block DAT but also promote dopamine efflux from the presynaptic terminal. AFA's action is thought to be dependent on neuronal impulse flow. At higher doses (above 1 mg/kg in animals), this compound has also been shown to increase the synthesis of serotonin (5-HT) by increasing the levels of its precursor, tryptophan, and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA). This effect on the serotonergic system appears to be independent of its dopaminergic actions. Notably, this compound has not been found to significantly affect noradrenaline metabolism.
Data Presentation
Table 1: In Vivo Dosages and Administration Routes for this compound in Rodent Models
| Animal Model | Dosage Range | Administration Route | Observed Effects | Reference(s) |
| Rats | 0.25 - 1.0 mg/kg | Intraperitoneal (i.p.) | Dose-dependent lowering of rewarding brain stimulation threshold. | |
| Rats | 1.0 mg/kg | Not Specified | Depletion of dopamine in the striatum, hypothalamus, midbrain, and olfactory bulbs. | |
| Rats | 2.5 mg/kg | Subcutaneous (s.c.) | Used to discriminate between classical and atypical neuroleptics. | |
| Rats | 2.5 mg/kg | Daily i.p. for 7 days | Induced behavioral hypersensitivity. | |
| Rats | 20 mg/kg | Intraperitoneal (i.p.) | Prevented methamphetamine-induced dopaminergic terminal degeneration. | |
| Rats | 0.0625 - 0.250 mg/kg/infusion | Intravenous (i.v.) | Maintained self-administration behavior. | |
| Mice | 2.5 - 25 mg/kg | Subcutaneous (s.c.) | Reduction in p-tyramine and increase in homovanillic acid in the striatum. |
Table 2: Neurochemical Effects of this compound In Vivo
| Animal Model | Dosage and Route | Brain Region(s) | Neurochemical Change | Analytical Method | Reference(s) |
| Rats | 1.0 mg/kg | Striatum, Hypothalamus, Midbrain, Olfactory Bulbs | Significant depletion of dopamine. | HPLC-EC | |
| Rats | Not specified | Striatum | Blocked methamphetamine-induced dopamine release. | In vitro brain slices | |
| Rats | 2.5 mg/kg (s.c.) | Striatum | Potentiated haloperidol-induced increase in DOPAC; Prevented clozapine/thioridazine-induced increase in DOPAC. | In vivo voltammetry | |
| Mice | 2.5 - 25 mg/kg (s.c.) | Striatum | Decreased p-tyramine, increased m-tyramine and homovanillic acid. | Not specified | |
| Rats | >1 mg/kg | Brain | Increased serotonin (5-HT) synthesis (inferred from increased Tryptophan and 5-HIAA). | Not specified |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Rats
Objective: To evaluate the stimulant effects of this compound on spontaneous locomotor activity.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Male Wistar rats (250-300g)
-
Open-field activity chambers equipped with infrared beams
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: House rats in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes. Place each rat in an open-field activity chamber for a 30-minute habituation period to allow exploration and minimize novelty-induced hyperactivity.
-
Drug Preparation: Prepare a solution of this compound in saline. The concentration should be adjusted to deliver the desired dose in an injection volume of 1 ml/kg body weight.
-
Drug Administration: Following the habituation period, remove the rats from the chambers and administer either this compound (e.g., 1.0 mg/kg, i.p.) or a corresponding volume of saline (vehicle control).
-
Data Collection: Immediately after injection, return the rats to the activity chambers and record locomotor activity for a period of 90-120 minutes. Key parameters to measure include horizontal activity (beam breaks), vertical activity (rearing), and total distance traveled.
-
Data Analysis: Analyze the data by binning the activity counts into time blocks (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the mean activity levels between the this compound-treated group and the saline-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Intravenous Self-Administration in Rats
Objective: To assess the reinforcing properties and abuse potential of this compound.
Materials:
-
This compound
-
Heparinized saline
-
Male Lewis rats
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump
-
Intravenous catheters
-
Surgical supplies for catheter implantation
Procedure:
-
Catheter Implantation: Surgically implant chronic indwelling catheters into the jugular vein of the rats under anesthesia. Allow the rats to recover for 5-7 days.
-
Acquisition of Self-Administration: Train the rats to self-administer a known reinforcing drug, such as cocaine (0.5-3.0 mg/kg/infusion), on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, progressing to FR10). Each lever press on the active lever results in a drug infusion and the presentation of a stimulus light, while presses on the inactive lever have no consequence. Sessions are typically 4 hours daily.
-
Substitution with this compound: Once a stable baseline of cocaine self-administration is established, substitute saline for cocaine to confirm that the behavior is maintained by the drug. Following extinction of the lever-pressing behavior, substitute different doses of this compound (e.g., 0.0625, 0.125, 0.250 mg/kg/infusion) for saline.
-
Data Collection: Record the number of infusions and lever presses on both the active and inactive levers for each session.
-
Data Analysis: Compare the number of self-infusions across the different doses of this compound. A dose-dependent increase in self-administration on the active lever, with minimal responding on the inactive lever, indicates that this compound has reinforcing properties.
Protocol 3: Neurochemical Analysis of Brain Tissue via HPLC-EC
Objective: To quantify the levels of dopamine and its metabolites in specific brain regions following this compound administration.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats
-
Dissection tools
-
Liquid nitrogen
-
-80°C freezer
-
Tissue homogenizer
-
High-performance liquid chromatography with electrochemical detection (HPLC-EC) system
-
Perchloric acid
Procedure:
-
Drug Administration and Tissue Collection: Administer this compound or saline to the rats as described in Protocol 1. At a predetermined time point after injection (e.g., 60 minutes), euthanize the rats by decapitation.
-
Brain Dissection: Rapidly remove the brain and place it in an ice-cold brain matrix. Dissect the brain regions of interest (e.g., striatum, nucleus accumbens, prefrontal cortex).
-
Sample Preparation: Immediately freeze the dissected tissue in liquid nitrogen and store at -80°C until analysis. On the day of analysis, weigh the frozen tissue and homogenize it in a solution of perchloric acid.
-
HPLC-EC Analysis: Centrifuge the homogenate to pellet the protein. Filter the supernatant and inject a sample into the HPLC-EC system. The system will separate the neurochemicals based on their physicochemical properties, and the electrochemical detector will quantify the levels of dopamine, DOPAC, and HVA.
-
Data Analysis: Normalize the neurochemical concentrations to the weight of the tissue sample. Compare the levels of dopamine and its metabolites between the this compound-treated and control groups using appropriate statistical methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [radical-research.com]
- 3. Role of the dopamine uptake carrier in the neurochemical response to methamphetamine: effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound alone and in combination with naloxone on brain-stimulation reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous self-administration of the indirect dopaminergic agonist this compound by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Amfonelic Acid Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amfonelic acid (AFA) is a potent and selective dopamine reuptake inhibitor (DRI) that serves as a critical pharmacological tool in neurobiological research.[1][2] Its primary mechanism of action involves blocking the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[1] This makes AFA an invaluable compound for studying the brain's reward system, dopamine pathways, and the effects of dopaminergic modulation.[3][4] These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo laboratory use, along with essential safety information and physicochemical data.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆N₂O₃ | |
| Molecular Weight | 308.33 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Solubility | Soluble in DMSO and 0.1 M NaOH | |
| Melting Point | >1000 °C | |
| Storage | Store at 2-8°C in a cool, dry environment away from direct sunlight. | |
| Purity (typical) | ≥97% (HPLC) | |
| Hazard Codes | Skin Irritant (H315), Eye Irritant (H319) |
Mechanism of Action: Dopamine Reuptake Inhibition
This compound exerts its effects by selectively binding to and inhibiting the dopamine transporter (DAT). This transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this action, AFA increases the concentration and prolongs the presence of dopamine in the synapse, leading to enhanced signaling at postsynaptic dopamine receptors.
Figure 1. Mechanism of this compound as a Dopamine Reuptake Inhibitor.
Experimental Protocols
Safety Precautions: this compound is a skin and eye irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * 308.33 g/mol * Volume (L) * 1000 mg/g For 1 mL of 10 mM stock solution, the required mass is 3.08 mg.
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of this compound Solution for In Vivo Administration (Suspension)
This protocol details the preparation of a suspension of this compound in 0.5% Carboxymethyl cellulose sodium (CMC-Na) for oral administration in animal models.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile distilled or deionized water
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
Prepare 0.5% CMC-Na solution:
-
Weigh 0.5 g of CMC-Na and add it to 100 mL of sterile water.
-
Stir the mixture using a magnetic stirrer until the CMC-Na is fully dissolved. This may take some time.
-
-
Calculate the required mass of this compound: Based on the desired final concentration and volume, calculate the mass of AFA needed.
-
Example: For a 10 mL solution at a concentration of 2.5 mg/mL, 25 mg of this compound is required.
-
-
Suspension: Add the weighed this compound powder to the prepared 0.5% CMC-Na solution.
-
Homogenization: Vigorously vortex or sonicate the mixture to ensure a uniform suspension.
-
Administration: This suspension should be prepared fresh before each use and administered orally. Ensure the suspension is well-mixed before drawing each dose.
Protocol 3: Preparation of this compound Solution for In Vivo Administration (Solubilized)
This protocol outlines the preparation of a solubilized formulation of this compound using a co-solvent system for injection.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline or ddH₂O
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock in DMSO: Dissolve the required amount of this compound in a small volume of DMSO.
-
Add co-solvents:
-
To the DMSO stock solution, add PEG300 and mix until the solution is clear.
-
Next, add Tween 80 and mix until the solution is clear.
-
Finally, add sterile saline or ddH₂O to reach the final desired volume and concentration.
-
A common vehicle ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The exact ratios may need to be optimized depending on the required final concentration.
-
-
Mixing: Ensure the final solution is clear and homogenous by vortexing.
-
Administration: This solution can be used for parenteral administration (e.g., intraperitoneal injection). As with the suspension, it is recommended to prepare this formulation fresh.
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solutions for laboratory experiments.
Figure 2. General workflow for preparing this compound solutions.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the preparation of this compound solutions for various laboratory applications. Adherence to these protocols and safety guidelines will ensure the consistent and safe use of this potent dopaminergic stimulant in research settings. Researchers should always consult relevant literature for specific dosages and administration routes pertinent to their experimental models.
References
Amfonelic Acid in Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of amfonelic acid (AFA), a potent and selective dopamine reuptake inhibitor, in rat models. The information is intended to guide researchers in designing and executing studies to investigate the behavioral, neurochemical, and reinforcing effects of this compound.
Data Presentation: Dosage and Administration Summary
The following table summarizes the quantitative data on this compound dosage and administration in various rat models, compiled from multiple studies. This allows for easy comparison of effective dose ranges across different experimental paradigms.
| Rat Strain | Application | Route of Administration | Dosage Range (mg/kg) | Key Findings | References |
| Lewis | Intravenous Self-Administration | Intravenous (IV) | 0.0625 - 0.250 (per infusion) | Maintained self-administration in a dose-dependent manner, suggesting reinforcing properties. | [1] |
| Wistar-BB (Spontaneously Diabetic) | Behavioral and Neurochemical Analysis | Not specified | 1.0 | Diabetic rats were less sensitive to the behavioral effects. AFA caused a greater depletion of dopamine in several brain regions of diabetic rats compared to controls. | [2] |
| Fischer 344 | Brain-Stimulation Reward | Not specified | 0.25 - 1.0 | Caused a significant dose-dependent lowering of the rewarding threshold. | [3] |
| Not specified | Behavioral Discrimination | Intraperitoneal (IP) | 0.8 (training dose), ED50 = 0.11 | Rats were trained to discriminate AFA from vehicle. d-amphetamine generalized to the AFA stimulus. | [4] |
| Not specified | Locomotor Activity | Not specified | 1.0 (low dose) / 2.5 (daily for 7 days) | Produced hypersensitivity to locomotor effects after subchronic administration. | [5] |
| Not specified | Sexual Behavior | Not specified | Not specified | In castrated, testosterone-treated rats, AFA reduced mount latency. | |
| Adult (strain not specified) | Neuroprotection against Methamphetamine Toxicity | Intraperitoneal (IP) | 20 | Prevented methamphetamine-induced dopaminergic terminal degeneration. | |
| Not specified | Neurochemical Analysis | Subcutaneous (SC) | 2.5 - 25 | Produced a dose-dependent reduction in p-tyramine and an increase in m-tyramine and homovanillic acid in the striatum. |
Experimental Protocols
Intravenous Self-Administration Protocol
This protocol is designed to assess the reinforcing properties of this compound.
a. Subjects:
-
Male Lewis rats are commonly used.
-
Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Food and water are available ad libitum unless otherwise specified by the experimental design.
b. Surgical Preparation:
-
Rats are anesthetized with an appropriate anesthetic agent.
-
A chronic indwelling catheter is surgically implanted into the jugular vein.
-
The catheter is passed subcutaneously to the mid-scapular region and externalized.
-
Animals are allowed a recovery period of at least 5-7 days post-surgery.
-
Catheters are flushed daily with a sterile saline solution containing an anticoagulant (e.g., heparin) to maintain patency.
c. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and a syringe pump for drug infusion.
-
The chamber is housed within a sound-attenuating cubicle.
d. Procedure:
-
Acquisition: Rats are first trained to self-administer a known reinforcer, such as cocaine (0.5-3.0 mg/kg/infusion), on a fixed-ratio (FR) schedule of reinforcement (e.g., FR10). Each completion of the ratio results in a single intravenous infusion of the drug over a few seconds, paired with a stimulus light presentation.
-
Substitution: Once stable responding for cocaine is established, saline is substituted to confirm that the behavior is maintained by the drug. Following extinction of responding with saline, different doses of this compound (0.0625 - 0.250 mg/kg/infusion) are substituted.
-
Data Analysis: The number of infusions earned per session is recorded and analyzed to determine the reinforcing efficacy of this compound at different doses.
Behavioral and Neurochemical Analysis Protocol
This protocol is designed to evaluate the effects of this compound on locomotor activity and brain dopamine metabolism.
a. Subjects:
-
Wistar or Sprague-Dawley rats are commonly used.
-
Animals are housed as described in the self-administration protocol.
b. Drug Preparation and Administration:
-
This compound is dissolved in a suitable vehicle (e.g., sterile saline or a small amount of NaOH followed by pH adjustment with HCl).
-
The drug is administered via intraperitoneal (IP) or subcutaneous (SC) injection at the desired dose (e.g., 1.0 mg/kg).
c. Locomotor Activity Assessment:
-
Immediately following drug administration, rats are placed in an open-field arena or activity monitoring chambers.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 60-120 minutes).
-
Automated tracking systems are used for data collection and analysis.
d. Neurochemical Analysis:
-
At a predetermined time point after drug administration, animals are euthanized.
-
Brains are rapidly extracted and dissected to isolate specific regions of interest (e.g., striatum, nucleus accumbens, prefrontal cortex).
-
Brain tissue is immediately frozen on dry ice and stored at -80°C.
-
Levels of dopamine and its metabolites (DOPAC and HVA) are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
Mandatory Visualizations
Caption: Workflow for Intravenous Self-Administration Study.
Caption: Workflow for Behavioral and Neurochemical Studies.
Caption: Mechanism of Action of this compound.
References
- 1. Intravenous self-administration of the indirect dopaminergic agonist this compound by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral and neurochemical effects of this compound on the spontaneously diabetic Wistar-BB rat: implications of impaired dopamine function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound alone and in combination with naloxone on brain-stimulation reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: similarity to other dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Application Notes and Protocols for Utilizing Amfonelic Acid in Brain Stimulation Reward Paradigms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Amfonelic acid (AFA), a potent and selective dopamine reuptake inhibitor, in brain stimulation reward (BSR) paradigms. The protocols detailed below are based on established methodologies to assess the abuse potential and reinforcing effects of psychoactive compounds.
Introduction
This compound acts as an indirect dopamine agonist by blocking the dopamine transporter (DAT), leading to an increase in synaptic dopamine concentrations.[1][2][3] In preclinical models, this mechanism is associated with a high potential for reward and reinforcement. Intracranial self-stimulation (ICSS) is a widely used behavioral paradigm to study the effects of drugs on the brain's reward system.[4] In this paradigm, animals learn to perform an operant response (e.g., pressing a lever) to receive a brief electrical stimulation to a reward-associated brain region, typically the medial forebrain bundle (MFB) at the level of the lateral hypothalamus (LH).[5] Drugs with abuse potential, such as this compound, typically lower the threshold of electrical stimulation required to maintain responding, indicating an enhancement of the reward value.
Data Presentation
The following table summarizes the quantitative effects of this compound on brain stimulation reward thresholds, both alone and in combination with the opioid antagonist, naloxone. The data are derived from studies using a rate-free psychophysical method to determine the reward threshold. A negative change in the reward threshold (z-score) indicates a reward-enhancing effect.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Change in Reward Threshold (z-score) | Key Finding | Reference |
| This compound | 0.063 | > -2.0 | Dose-dependent lowering of the reward threshold. | |
| This compound | 0.125 | ~ -2.5 | Dose-dependent lowering of the reward threshold. | |
| This compound | 0.25 | ~ -4.0 | Dose-dependent lowering of the reward threshold. | |
| This compound | 1.0 | ~ -6.0 | Dose-dependent lowering of the reward threshold. | |
| Naloxone | 2.5 | No significant change | Naloxone alone does not significantly alter the reward threshold. | |
| Naloxone | 5.0 | No significant change | Naloxone alone does not significantly alter the reward threshold. | |
| Naloxone | 10.0 | No significant change | Naloxone alone does not significantly alter the reward threshold. | |
| AFA + Naloxone | 0.25 + (2.5, 5.0, or 10.0) | Blockade of AFA's effect, returning z-score towards baseline. | Naloxone blocks the reward-enhancing effect of AFA. | |
| AFA + Naloxone | 1.0 + (2.5, 5.0, or 10.0) | More effective blockade of AFA's effect compared to the lower AFA dose. | Naloxone's blockade is more pronounced at higher doses of AFA. |
Experimental Protocols
Animal Model and Housing
-
Species: Male Fischer 344 rats are a commonly used strain for these studies.
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum, unless otherwise specified by the experimental design.
Surgical Procedure: Electrode Implantation
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic apparatus.
-
Electrode Implantation: Implant a monopolar stainless steel electrode (e.g., insulated insect pin with a 0.5 mm exposed tip) into the medial forebrain bundle-lateral hypothalamus (MFB-LH).
-
Stereotaxic Coordinates: A representative coordinate for the MFB-LH is approximately 2.2 mm posterior to bregma, 1.8 mm lateral to the midline, and 8.6–8.7 mm ventral to the skull surface. These coordinates may need to be adjusted based on the specific rat strain and age.
-
-
Anchoring: Secure the electrode assembly to the skull using dental cement and anchor screws.
-
Post-operative Care: Provide appropriate post-operative analgesia and allow for a recovery period of at least one week before behavioral training.
Intracranial Self-Stimulation (ICSS) Training and Threshold Determination
-
Apparatus: Use a standard operant conditioning chamber equipped with a lever and a system for delivering electrical brain stimulation.
-
Training:
-
Connect the rat's implanted electrode to a stimulator.
-
Train the rat to press the lever to receive a brief train of electrical stimulation (e.g., 500 ms train of 0.1 ms square-wave pulses at a fixed frequency).
-
Shape the behavior until the rat reliably self-administers the stimulation.
-
-
Threshold Determination (Rate-Free Psychophysical Method):
-
This method determines the stimulus intensity that is rewarding, independent of the animal's response rate.
-
A common procedure involves a series of trials where the animal chooses between a lever that delivers a non-contingent stimulation at a certain intensity and another lever that delivers a contingent stimulation at a different intensity.
-
The intensity of the contingent stimulation is varied across trials to find the point of indifference, where the animal chooses each lever equally. This point represents the reward threshold.
-
Drug Preparation and Administration
-
This compound: Dissolve this compound in isotonic saline (0.9% NaCl).
-
Naloxone: Dissolve naloxone hydrochloride in isotonic saline.
-
Administration: Administer all drugs via intraperitoneal (i.p.) injection in a volume of 1 ml/kg body weight.
-
Dosing:
-
For dose-response studies with this compound, a range of doses from 0.063 mg/kg to 1.0 mg/kg can be used.
-
For interaction studies, effective doses of this compound (e.g., 0.25 mg/kg and 1.0 mg/kg) can be co-administered with a range of naloxone doses (e.g., 2.5, 5.0, and 10.0 mg/kg).
-
Experimental Procedure
-
After stable baseline reward thresholds are established, begin the drug testing phase.
-
On a test day, administer a single i.p. injection of either saline (vehicle control), this compound at a specific dose, naloxone at a specific dose, or a combination of this compound and naloxone.
-
Approximately 1 minute after the injection, place the animal in the operant chamber and begin the threshold determination session.
-
Calculate the post-drug reward threshold.
-
Convert the change in threshold from baseline to a z-score for standardized comparison across animals and conditions. A z-score is calculated as: (post-drug threshold - mean baseline threshold) / standard deviation of baseline thresholds.
-
Ensure a sufficient washout period between different drug treatments.
Visualizations
Signaling Pathway of this compound in Reward
Caption: Signaling pathway of this compound's effect on reward.
Experimental Workflow for ICSS with this compound
Caption: Experimental workflow for assessing this compound's effect on ICSS.
Logical Relationship in AFA's Effect on Reward
Caption: Logical relationship of this compound's action on reward.
References
- 1. The effect of this compound or nisoxetine in combination with morphine on brain-stimulation reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-training for brain stimulation in the medial forebrain bundle of rats: a comparison of saline with amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracranial Self-stimulation of the Medial Forebrain Bundle Ameliorates Memory Disturbances and Pathological Hallmarks in an Alzheimer's Disease Model by Intracerebral Administration of Amyloid-β in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Medial Forebrain Bundle Lesions Fail to Structurally and Functionally Disconnect the Ventral Tegmental Area from Many Ipsilateral Forebrain Nuclei: Implications for the Neural Substrate of Brain Stimulation Reward - PMC [pmc.ncbi.nlm.nih.gov]
Amfonelic acid for studying dopamine pathways in neuroscience research
Application Notes: Amfonelic Acid for Dopamine Pathway Research
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound (AFA), also known as WIN 25,978, is a potent and selective dopamine reuptake inhibitor (DRI) that serves as a valuable pharmacological tool in neuroscience research.[1][2] Originally developed from research on the antibiotic nalidixic acid, AFA was identified as a powerful central nervous system stimulant with a distinct mechanism of action compared to amphetamine-like releasing agents.[2][3] Its high selectivity for the dopamine transporter (DAT) over other monoamine transporters makes it an excellent agent for isolating and studying the role of dopaminergic pathways in various physiological and pathological processes, including reward, motivation, motor control, and neurotoxicity.[3]
Mechanism of Action this compound exerts its effects by binding to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons. This action blocks the reuptake of dopamine from the synaptic cleft, leading to an accumulation of extracellular dopamine and, consequently, enhanced and prolonged signaling at postsynaptic dopamine receptors. Unlike amphetamines, AFA is not a substrate for DAT and does not induce reverse transport (efflux) of dopamine. This specific inhibitory action allows researchers to study the effects of increased synaptic dopamine levels without the confounding intracellular mechanisms associated with releasing agents, such as disruption of vesicular storage.
Pharmacological Data
This compound is noted for its high potency and selectivity for the dopamine transporter. While specific binding affinity (Kᵢ) and uptake inhibition (IC₅₀) values are not consistently reported across literature, its functional potency has been characterized in various assays.
| Parameter | Value | Species/Assay | Notes |
| Dopaminergic Potency | ~50-fold > Methylphenidate | Rat Brain Preparations | Demonstrates significantly higher potency than a commonly used DRI. |
| Behavioral ED₅₀ | 0.11 mg/kg | Rat Drug Discrimination | Effective dose for producing discriminative stimulus effects similar to d-amphetamine. |
| Selectivity | High | Rat Brain Preparations | Highly selective for the dopamine transporter over norepinephrine and serotonin transporters. |
| Norepinephrine System | No Activity | N/A | Does not appear to interact with the norepinephrine transporter. |
| Serotonin System | No direct activity | N/A | Does not act as a serotonin reuptake inhibitor, though indirect effects on serotonin synthesis have been noted at higher doses. |
Experimental Protocols
Application 1: In Vitro Dopamine Efflux Assay
This protocol is designed to assess the ability of this compound to block dopamine efflux from brain tissue slices, a common method to characterize DAT inhibitors. This assay can be adapted to use releasing agents like methamphetamine to study AFA's inhibitory effects.
Objective: To measure the effect of this compound on methamphetamine-induced [³H]dopamine release from rat striatal slices.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Krebs-Ringer bicarbonate buffer, aerated with 95% O₂/5% CO₂
-
[³H]Dopamine
-
This compound (AFA)
-
Methamphetamine (MA)
-
Scintillation counter and vials
-
Tissue chopper
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rat and rapidly dissect the striata on a cold surface.
-
Prepare 300 µm thick coronal slices using a tissue chopper.
-
Transfer slices to a beaker containing oxygenated Krebs-Ringer buffer and allow them to equilibrate for 30 minutes at 37°C.
-
-
Radiolabeling:
-
Incubate the slices in buffer containing [³H]dopamine (e.g., 50 nM) for 30 minutes to allow for uptake into dopaminergic terminals.
-
Wash the slices with fresh buffer to remove excess extracellular [³H]dopamine.
-
-
Efflux Experiment:
-
Transfer individual slices to a superfusion chamber.
-
Perfuse the slices with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 1 mL/min).
-
Collect perfusate fractions every 5 minutes.
-
After establishing a stable baseline of [³H]dopamine release for 20-30 minutes, switch to a buffer containing the desired concentration of this compound.
-
After a 15-20 minute pre-incubation with AFA, introduce methamphetamine to the perfusion buffer (with AFA still present) to stimulate dopamine release.
-
Continue collecting fractions to measure the peak and subsequent decline of MA-induced [³H]dopamine efflux.
-
-
Data Analysis:
-
Measure the radioactivity in each collected fraction using a scintillation counter.
-
Calculate the amount of [³H]dopamine released in each fraction as a percentage of the total radioactivity remaining in the tissue at the start of that fraction.
-
Compare the MA-induced efflux in the presence and absence of AFA to determine its inhibitory effect.
-
Application 2: In Vivo Neurochemical Monitoring via Microdialysis
In vivo microdialysis allows for the real-time measurement of extracellular dopamine concentrations in specific brain regions of awake, freely moving animals, providing insight into the neurochemical effects of AFA.
Objective: To measure changes in extracellular dopamine in the rat striatum following systemic administration of this compound.
Materials:
-
Male Wistar rats (275-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane) and guide cannula
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection (e.g., intraperitoneal, i.p.)
-
HPLC system with electrochemical detection (HPLC-EC)
Methodology:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum (e.g., AP: +1.6 mm, ML: +2.5 mm from bregma; DV: -3.0 mm from dura).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with aCSF at a low, constant flow rate (e.g., 1.0-2.0 µL/min).
-
Allow the system to equilibrate for 2-3 hours to establish a stable baseline.
-
Collect dialysate samples into vials at regular intervals (e.g., every 20 minutes).
-
Collect at least 3-4 baseline samples.
-
-
Drug Administration and Sampling:
-
Administer this compound (e.g., 1.0 - 5.0 mg/kg, i.p.).
-
Continue to collect dialysate fractions for at least 2-3 hours post-injection to monitor the change in dopamine concentration.
-
-
Sample Analysis:
-
Analyze the dopamine content in the dialysate samples immediately using an HPLC-EC system optimized for catecholamine detection.
-
Quantify dopamine concentrations by comparing peak heights or areas to a standard curve.
-
-
Data Analysis:
-
Express the dopamine concentration in each sample as a percentage of the average baseline concentration.
-
Plot the percent change from baseline over time to visualize the effect of AFA on extracellular dopamine levels.
-
Application 3: Behavioral Assessment of Locomotor Activity
This protocol describes how to use an open-field test to quantify the stimulant effects of this compound on spontaneous locomotor activity in rats.
Objective: To assess dose-dependent changes in locomotor activity in rats following administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Open-field arena (e.g., 40 x 40 cm) equipped with infrared beams or an overhead video tracking system.
-
This compound solutions at various doses (e.g., 0.5, 1.0, 2.5 mg/kg) and vehicle (e.g., saline).
-
Syringes for i.p. injection.
Methodology:
-
Habituation:
-
Bring animals to the testing room at least 60 minutes before the experiment begins to allow for acclimation.
-
On the day prior to testing, place each rat in the open-field arena for a 30-60 minute habituation session to reduce novelty-induced hyperactivity on the test day.
-
-
Testing Procedure:
-
On the test day, administer the assigned dose of this compound or vehicle via i.p. injection.
-
Immediately or after a short pre-treatment period (e.g., 15 minutes), place the animal into the center of the open-field arena.
-
Record locomotor activity for a set duration, typically 60-120 minutes.
-
-
Data Collection:
-
The automated system will record various parameters. Key measures include:
-
Horizontal Activity: Total distance traveled.
-
Vertical Activity (Rearing): Number of vertical beam breaks.
-
Stereotypy: Repetitive, focused movements (e.g., sniffing, head weaving), often measured by consecutive beam breaks in the same area.
-
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the onset, peak, and duration of AFA's effects.
-
Calculate the total activity for the entire session for each animal.
-
Use an appropriate statistical test (e.g., ANOVA) to compare the effects of different AFA doses against the vehicle control group. Plot the dose-response relationship for key parameters.
-
References
Application Notes and Protocols: In Vivo Voltammetry with Amfonelic Acid for Dopamine Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of neuroscience and pharmacology, understanding the dynamics of neurotransmitter release and uptake is paramount. Dopamine, a key catecholamine neurotransmitter, is integral to processes such as motor control, motivation, reward, and cognition. Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Consequently, the precise measurement of in vivo dopamine fluctuations is a critical aspect of neurochemical research and drug development.
Fast-scan cyclic voltammetry (FSCV) has emerged as a powerful technique for real-time, in vivo monitoring of dopamine dynamics with high temporal and spatial resolution.[1][2][3] This method utilizes carbon-fiber microelectrodes (CFMEs) to detect rapid, sub-second changes in extracellular dopamine concentrations, offering significant advantages over slower techniques like microdialysis.[1][2]
Amfonelic acid (AFA) is a potent and selective dopamine reuptake inhibitor. Its mechanism of action involves blocking the dopamine transporter (DAT), thereby increasing the extracellular concentration and residence time of dopamine in the synaptic cleft. This pharmacological profile makes AFA a valuable tool for probing the function of the dopaminergic system and for studying the effects of drugs that modulate dopamine neurotransmission.
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo voltammetry, specifically FSCV, in conjunction with this compound for the precise measurement of dopamine.
Principles of In Vivo Voltammetry for Dopamine Detection
Fast-scan cyclic voltammetry is an electrochemical technique that allows for the sub-second detection of oxidizable neurochemicals, including dopamine. The core of the technique involves applying a rapidly changing potential waveform to a carbon-fiber microelectrode implanted in the brain region of interest.
When the applied potential reaches the oxidation potential of dopamine (around +0.6 V), dopamine molecules at the electrode surface are oxidized, generating a measurable electric current. The subsequent reduction of the oxidized species can also be detected as the potential is scanned back. The resulting plot of current versus applied potential is known as a cyclic voltammogram, which provides a unique electrochemical signature for dopamine, allowing for its identification and quantification.
A key feature of FSCV is the use of background subtraction. Due to the high scan rates, a large capacitive (charging) current is generated, which is much larger than the faradaic current from the analyte of interest. By subtracting a background voltammogram recorded in the absence of the analyte, this capacitive current can be effectively removed, isolating the signal corresponding to dopamine.
The Role of this compound in Dopamine Measurement
This compound is a powerful tool in dopamine research due to its specific action as a dopamine uptake inhibitor. By blocking the dopamine transporter, AFA prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of extracellular dopamine, which can be readily measured using in vivo voltammetry.
The use of AFA in conjunction with FSCV allows researchers to:
-
Potentiate Dopamine Signals: By increasing the concentration and duration of dopamine in the extracellular space, AFA can enhance the signal-to-noise ratio of FSCV measurements, making it easier to detect and quantify dopamine release.
-
Investigate Dopamine Transporter Function: AFA can be used to probe the activity and regulation of the dopamine transporter. The extent to which AFA potentiates the dopamine signal can provide insights into the density and function of DAT in different brain regions or under various experimental conditions.
-
Discriminate Between Drug Actions: AFA has been shown to differentially affect the actions of various psychoactive drugs. For instance, it potentiates the effects of classical neuroleptics like haloperidol on dopamine metabolism, while attenuating the effects of atypical neuroleptics like clozapine. This makes AFA a valuable tool for classifying the mechanisms of action of novel psychoactive compounds.
Experimental Protocols
I. Carbon-Fiber Microelectrode (CFME) Fabrication
The quality of the CFME is critical for successful in vivo voltammetry experiments. While commercially available electrodes exist, many laboratories fabricate their own to ensure consistency and to customize electrode properties.
Materials:
-
Carbon fibers (e.g., T-650, 7 µm diameter)
-
Glass capillaries (e.g., borosilicate glass)
-
Micropipette puller
-
Epoxy resin
-
Soldering iron and solder
-
Connector pins
-
Microforge or scalpel
-
Polishing materials (e.g., alumina slurry)
Protocol:
-
Aspirate Carbon Fiber: A single carbon fiber is aspirated into a glass capillary.
-
Pull the Electrode: The capillary containing the carbon fiber is placed in a micropipette puller and pulled to create a sharp, sealed tip around the fiber.
-
Seal the Tip: The pulled end is sealed with epoxy resin to ensure only the carbon fiber tip is exposed.
-
Establish Electrical Connection: The other end of the carbon fiber is connected to a connector pin using conductive paint or epoxy, and the connection is secured.
-
Cut and Polish the Tip: The sealed tip is carefully cut under a microscope using a scalpel or microforge to expose a fresh carbon surface. The exposed tip is then polished to a smooth, uniform surface. The length of the exposed carbon fiber can be varied depending on the desired sensitivity and spatial resolution.
II. Surgical Implantation of the Electrode
All animal procedures should be performed in accordance with institutional guidelines and approved by the local animal care and use committee.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, urethane)
-
Surgical drill
-
CFME and reference electrode (e.g., Ag/AgCl)
-
Dental cement
-
Suturing materials
Protocol:
-
Anesthetize the Animal: The animal (typically a rat or mouse) is anesthetized and placed in the stereotaxic frame.
-
Surgical Preparation: The scalp is incised to expose the skull. A small craniotomy is drilled over the target brain region (e.g., striatum, nucleus accumbens).
-
Electrode Implantation: The CFME is slowly lowered to the desired stereotaxic coordinates. A reference electrode is placed in contact with the brain surface or a distant saline-filled cavity.
-
Secure the Electrode: Once in position, the electrode is secured to the skull using dental cement.
-
Suturing and Recovery: The incision is sutured, and the animal is allowed to recover from surgery. For acute experiments, the animal remains anesthetized throughout the recording session.
III. In Vivo Fast-Scan Cyclic Voltammetry Recording
Equipment:
-
Potentiostat capable of fast scan rates
-
Data acquisition system and software
-
Headstage amplifier
-
Faraday cage (to minimize electrical noise)
Protocol:
-
Connect the Electrode: The implanted CFME and reference electrode are connected to the headstage amplifier, which is connected to the potentiostat.
-
Apply the Waveform: A triangular voltage waveform is applied to the CFME. A typical waveform for dopamine detection scans from a holding potential of -0.4 V to a switching potential of +1.3 V and back, at a scan rate of 400 V/s, repeated every 100 ms (10 Hz).
-
Data Acquisition: The resulting current is recorded and digitized. Background subtraction is applied in real-time or post-hoc to isolate the faradaic current associated with dopamine.
-
Stimulation (Optional): To evoke dopamine release, a stimulating electrode can be implanted in a region containing dopaminergic neurons or their axons (e.g., the ventral tegmental area or medial forebrain bundle). Electrical stimulation protocols can be varied to elicit different patterns of dopamine release.
-
Drug Administration: this compound or other pharmacological agents can be administered systemically (e.g., intraperitoneally) or locally via a microinjection cannula placed near the recording electrode.
IV. Electrode Calibration
To convert the measured current into dopamine concentration, the electrode must be calibrated.
Protocol:
-
Prepare Standard Solutions: A series of known concentrations of dopamine in artificial cerebrospinal fluid (aCSF) are prepared.
-
Flow Cell Calibration: After the in vivo experiment, the electrode is removed and placed in a flow cell. The standard dopamine solutions are passed over the electrode while FSCV is performed.
-
Generate Calibration Curve: The peak oxidation current is measured for each dopamine concentration. A calibration curve is generated by plotting peak current versus dopamine concentration. The slope of this curve provides the calibration factor for converting in vivo current measurements to concentration.
Data Presentation and Analysis
Quantitative data from in vivo voltammetry experiments should be presented clearly to allow for easy comparison between different experimental conditions.
Quantitative Data Summary
| Parameter | Control Condition | This compound (Dose) | Other Drug (Dose) | Source |
| Peak Evoked [DA] (µM) | e.g., 1.0 ± 0.1 | e.g., 2.5 ± 0.3 | Specify | [Hypothetical Data] |
| Dopamine Uptake Rate (t1/2, s) | e.g., 2.1 ± 0.2 | e.g., 5.8 ± 0.5 | Specify | [Hypothetical Data] |
| Basal [DA] (nM) | e.g., 20-40 | Significantly Increased | Specify | |
| Effect on DOPAC levels | Baseline | Potentiated by haloperidol, attenuated by clozapine | Specify |
Note: The values in this table are illustrative and should be replaced with actual experimental data.
Data Analysis
-
Background Subtraction: As mentioned, this is a crucial first step to remove the large capacitive current.
-
Principal Component Regression (PCR): This multivariate statistical technique can be used to separate the voltammetric signal of dopamine from that of other electroactive species and from background noise, improving the accuracy of quantification.
-
Kinetic Analysis: The rate of dopamine uptake can be estimated by fitting the decay phase of the dopamine signal to a kinetic model (e.g., Michaelis-Menten kinetics).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound on Dopaminergic Synapse.
Experimental Workflow for In Vivo Voltammetry
Caption: Workflow for In Vivo Dopamine Measurement with FSCV.
Comparison of Dopamine Measurement Techniques
Caption: Comparison of FSCV and Microdialysis for Dopamine Measurement.
References
Application Notes and Protocols for HPLC Analysis of Amfonelic Acid in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amfonelic acid (AFA) is a potent and selective dopamine reuptake inhibitor that has been utilized as a research tool to investigate the dopaminergic system.[1][2] It is a derivative of nalidixic acid and functions as a powerful central nervous system stimulant.[1][3] Accurate and reliable quantitative analysis of this compound and its potential metabolites in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly mass spectrometry, offers a robust platform for such analyses.
This document provides a detailed protocol for the determination of this compound in tissue samples. It should be noted that while the metabolism of this compound has been studied, specific metabolites are not extensively documented in publicly available literature. The provided methodologies are based on established principles for the analysis of similar compounds and should be validated in-house for specific research applications.
Experimental Protocols
Tissue Sample Preparation
Effective sample preparation is critical for accurate HPLC analysis, aiming to remove interferences and concentrate the analyte of interest.[4] The following is a general protocol for the extraction of this compound from brain tissue, which can be adapted for other tissue types.
Materials:
-
Tissue of interest (e.g., brain striatum, liver)
-
0.1 M Perchloric acid
-
Acetonitrile
-
Homogenizer (e.g., probe sonicator)
-
Microcentrifuge tubes
-
Centrifuge capable of 10,000 x g and 4°C
-
0.22 µm or 0.45 µm syringe filters (PVDF or PTFE)
-
HPLC vials
Procedure:
-
Tissue Homogenization:
-
Excise the tissue sample rapidly and freeze it immediately in liquid nitrogen or on dry ice to halt metabolic activity.
-
Weigh the frozen tissue sample.
-
Add 10 volumes of ice-cold 0.1 M perchloric acid to the tissue in a microcentrifuge tube (e.g., for a 100 mg tissue sample, add 1 mL of perchloric acid).
-
Homogenize the sample using a probe sonicator on ice until the tissue is completely dispersed.
-
-
Protein Precipitation and Extraction:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a new microcentrifuge tube.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter that could clog the HPLC column.
-
Collect the filtrate in an HPLC vial for analysis.
-
HPLC-MS/MS Method for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantitative analysis of drugs in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column (e.g., 100 x 2.1 mm, 2.6 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): 309.1 m/z (for this compound, [M+H]⁺)
-
Product Ions (Q3): Specific product ions would need to be determined by infusing an this compound standard into the mass spectrometer.
-
Collision Energy: To be optimized for the specific instrument and transitions.
-
Source Temperature: To be optimized (e.g., 500°C)
-
IonSpray Voltage: To be optimized (e.g., 5500 V)
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following tables are examples of how to present calibration curve data and sample quantification results.
Table 1: this compound Calibration Curve Data
| Concentration (ng/mL) | Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 50 | 759,935 |
| 100 | 1,520,112 |
| 500 | 7,605,560 |
| Linearity (R²) | 0.999 |
Table 2: Quantification of this compound in Rat Brain Tissue Samples
| Sample ID | Tissue Weight (mg) | Peak Area | Concentration (ng/mL) | Concentration (ng/g tissue) |
| Control 1 | 105.2 | Not Detected | Not Detected | Not Detected |
| AFA-Treated 1 | 101.5 | 258,476 | 17.0 | 167.5 |
| AFA-Treated 2 | 103.8 | 296,543 | 19.5 | 187.9 |
| AFA-Treated 3 | 99.7 | 241,329 | 15.9 | 159.5 |
Visualizations
This compound's Effect on Dopaminergic Synapse
The primary mechanism of this compound is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the logical flow from sample collection to data analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cas 15180-02-6,this compound | lookchem [lookchem.com]
- 4. This compound, a non-amphetamine stimulant, has marked effects on brain dopamine metabolism but not noradrenaline metabolism: association with differences in neuronal storage systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Co-administration of Amfonelic Acid with Haloperidol: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neurochemical and behavioral effects observed upon co-administration of amfonelic acid (AFA), a potent dopamine uptake inhibitor, and haloperidol, a typical antipsychotic and dopamine D2 receptor antagonist. The synergistic interaction of these compounds offers a valuable paradigm for investigating the modulation of dopaminergic neurotransmission and for differentiating the mechanisms of typical versus atypical antipsychotics. The following sections detail the quantitative outcomes of this drug combination, provide standardized experimental protocols for in vivo studies, and illustrate the underlying neurochemical pathways and experimental workflows.
Data Presentation: Neurochemical and Behavioral Effects
The co-administration of this compound and haloperidol leads to a significant potentiation of the effects of haloperidol on the dopaminergic system. This is primarily observed as an exaggerated increase in the extracellular levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in key brain regions such as the striatum and nucleus accumbens.[1][2][3] This potentiation is a direct consequence of the dual action of the drugs: haloperidol increases the firing rate of dopaminergic neurons by blocking inhibitory D2 autoreceptors, while this compound prevents the reuptake of the released dopamine from the synaptic cleft by inhibiting the dopamine transporter (DAT).[4]
Table 1: Effects of this compound and Haloperidol Co-administration on Striatal Dopamine Neurochemistry
| Treatment Group | Dopamine (DA) % Change from Baseline | DOPAC % Change from Baseline | HVA % Change from Baseline | Reference |
| Vehicle | ~0% | ~0% | ~0% | [1] |
| This compound (AFA) | Variable / No significant change | Slight decrease or no change | No significant change | |
| Haloperidol | Significant Increase | Significant Increase | Significant Increase | |
| AFA + Haloperidol | Potentiated Significant Increase | Potentiated Significant Increase | Potentiated Significant Increase |
Note: The exact percentage increases can vary based on the specific doses, administration route, and analytical method used. The table represents the general trend observed across multiple preclinical studies.
Table 2: Behavioral Effects of this compound and Haloperidol Co-administration in Rodent Models
| Behavioral Paradigm | This compound (AFA) Effect | Haloperidol Effect | AFA + Haloperidol Effect | Reference |
| Catalepsy | No cataleptic effect | Induces catalepsy | Potentiation of haloperidol-induced catalepsy | N/A |
| Locomotor Activity | Hyperlocomotion | Hypolocomotion / Catalepsy | Complex interaction, often resulting in an initial increase followed by profound catalepsy | N/A |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by the co-administration of this compound and haloperidol, as well as a typical experimental workflow for in vivo microdialysis studies.
Caption: Signaling pathway of this compound and haloperidol co-administration.
Caption: Experimental workflow for in vivo microdialysis.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on the co-administration of this compound and haloperidol. These should be adapted based on specific research questions and institutional guidelines.
Protocol 1: In Vivo Microdialysis for the Measurement of Extracellular Dopamine and Metabolites
1. Materials and Reagents:
-
This compound (AFA)
-
Haloperidol
-
Vehicle (e.g., saline, DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
2. Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens) using appropriate stereotaxic coordinates.
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 48 hours.
3. Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.
-
Administer this compound, haloperidol, or their combination via the desired route (e.g., intraperitoneal injection).
-
Continue to collect dialysate samples for several hours post-injection.
-
At the end of the experiment, euthanize the animal and verify the probe placement histologically.
4. Sample Analysis:
-
Analyze the dialysate samples for dopamine, DOPAC, and HVA content using an HPLC-ECD system.
-
Quantify the concentrations based on a standard curve.
-
Express the results as a percentage change from the baseline concentrations.
Protocol 2: Differential Pulse Voltammetry for Real-time Measurement of Extracellular DOPAC
1. Materials and Reagents:
-
This compound (AFA)
-
Haloperidol
-
Vehicle
-
Carbon fiber electrodes
-
Voltammetry recording system
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Stereotaxic apparatus
2. Electrode Preparation and Surgical Procedure:
-
Prepare and pre-treat carbon fiber electrodes according to established laboratory protocols to enhance sensitivity and selectivity for DOPAC.
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Carefully lower the carbon fiber electrode into the target brain region (e.g., striatum).
-
Allow the electrode signal to stabilize.
3. Voltammetry Recording:
-
Record baseline differential pulse voltammograms at regular intervals. The oxidation peak for DOPAC is typically observed around +140 mV.
-
Administer this compound, haloperidol, or their combination.
-
Continuously record the voltammetric signal to monitor real-time changes in the extracellular DOPAC concentration.
-
Analyze the data by measuring the change in the peak height of the DOPAC oxidation signal over time.
Protocol 3: Assessment of Catalepsy in Rats
1. Materials and Reagents:
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This compound (AFA)
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Haloperidol
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Vehicle
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Male Sprague-Dawley or Wistar rats (250-350 g)
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Catalepsy bar (a horizontal bar raised a few centimeters from a flat surface)
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Stopwatch
2. Procedure:
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Administer this compound, haloperidol, or their combination to the rats.
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At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws gently on the catalepsy bar.
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Start the stopwatch and measure the time until the rat removes both forepaws from the bar (descent latency).
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A cut-off time (e.g., 180 seconds) is typically used.
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A significant increase in the descent latency is indicative of catalepsy.
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Compare the cataleptic scores between the different treatment groups.
Disclaimer: These protocols are intended for informational purposes for research professionals. All animal experiments should be conducted in accordance with the ethical guidelines and regulations of the relevant institutional and national bodies. Dosages and specific experimental parameters should be optimized based on pilot studies.
References
- 1. Interaction of this compound with antipsychotic drugs on dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and GBR 12909 on the haloperidol- and clozapine-induced activation of dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of Amfonelic acid in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of amfonelic acid in solution and its appropriate storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For short-term storage, solid this compound should be kept in a dry, dark place at 0 - 4°C for days to weeks. For long-term storage, it is recommended to store it at -20°C for months to years.[1] Properly stored, this compound has a shelf life of over two years.[1] It is important to protect it from light and heat.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound, typically prepared in dimethyl sulfoxide (DMSO), should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1]
Q3: Is this compound stable at room temperature during shipping?
Yes, this compound is considered stable enough for a few weeks during standard shipping at ambient temperatures.[1]
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in DMSO.[1]
Q5: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage. | Verify that both solid compound and stock solutions have been stored according to the recommended conditions (see FAQs). Prepare fresh stock solutions from solid compound if degradation is suspected. |
| Instability in the experimental solution (e.g., aqueous buffers). | This compound's stability can be pH-dependent. Ensure the pH of your experimental buffer is within a stable range. If possible, prepare solutions fresh before each experiment. Consider conducting a pilot stability study in your specific experimental buffer. | |
| Exposure to light. | This compound is light-sensitive. Protect solutions from light by using amber vials or covering containers with aluminum foil during experiments and storage. | |
| Precipitation of this compound in aqueous solutions. | Poor solubility in the chosen buffer. | This compound is soluble in DMSO. For aqueous-based assays, ensure the final concentration of DMSO is compatible with your experimental system and that the this compound concentration does not exceed its solubility limit in the final solution. |
| Inconsistent results between experimental batches. | Degradation of older stock solutions. | Always use freshly prepared stock solutions or solutions that have been stored properly at -20°C for a limited time. Avoid repeated freeze-thaw cycles. |
Stability Data
The following tables summarize the expected stability of this compound under various stress conditions. This data is illustrative and based on general principles of forced degradation studies for quinolone-based compounds. Actual degradation rates should be determined experimentally.
Table 1: Illustrative Stability of this compound Solution (1 mg/mL in DMSO/Buffer) under Different pH and Temperature Conditions over 48 hours.
| pH | Temperature | % Degradation (Illustrative) |
| 2.0 (0.1 N HCl) | 60°C | 15% |
| 7.0 (Phosphate Buffer) | 25°C | < 5% |
| 7.0 (Phosphate Buffer) | 60°C | 10% |
| 12.0 (0.1 N NaOH) | 60°C | 20% |
Table 2: Illustrative Stability of this compound Solution under Oxidative and Photolytic Stress.
| Stress Condition | Duration | % Degradation (Illustrative) |
| 3% H₂O₂ | 24 hours | 25% |
| UV Light (254 nm) | 8 hours | 18% |
| Visible Light | 48 hours | 10% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
-
Photolytic Degradation: Expose a solution of this compound in a transparent container to a calibrated light source (UV and/or visible). Maintain a dark control sample at the same temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) in a light-protected container.
3. Sample Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize acidic and basic samples before analysis.
-
Dilute samples to an appropriate concentration with the mobile phase.
-
Analyze samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method (Illustrative)
This protocol provides an example of an HPLC method that can be adapted to separate this compound from its potential degradation products. Method development and validation are required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Gradient Program (Illustrative):
-
0-5 min: 30% Acetonitrile
-
5-15 min: 30% to 70% Acetonitrile
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15-20 min: 70% Acetonitrile
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20-25 min: 70% to 30% Acetonitrile
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25-30 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 258 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
Common side effects and toxicity of Amfonelic acid in animal studies
This technical support center provides guidance for researchers utilizing Amfonelic acid (AFA) in animal studies. The information is based on available scientific literature and is intended to assist with experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective dopamine reuptake inhibitor (DRI).[1] It primarily blocks the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the synaptic cleft. This action is considered the core of its pharmacological effects. AFA shows high selectivity for the dopamine transporter over those for norepinephrine and serotonin.[1]
Q2: What are the expected behavioral effects of this compound in rodents?
In animal models, particularly rats and mice, this compound is a robust locomotor stimulant.[2] Administration typically leads to a significant and dose-dependent increase in motor activity, including horizontal movement and rearing. These stimulant effects are comparable to those of other psychostimulants like amphetamine and cocaine.
Q3: Are there any known effects of this compound on the serotonin system?
Yes, some studies indicate that this compound can affect the serotonin (5-HT) system. Subchronic administration to rats has been shown to reduce the levels of 5-HT and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain by approximately 50%.[3] This suggests that prolonged exposure to AFA may lead to significant alterations in serotonergic neurotransmission.
Q4: Is there any evidence of neuroprotective effects of this compound?
Some research suggests a potential neuroprotective role for this compound against methamphetamine-induced neurotoxicity. By blocking the dopamine transporter, AFA can prevent the uptake of methamphetamine into dopaminergic neurons, thereby mitigating the degenerative effects on nerve terminals.[4]
Q5: What is the known toxicity profile of this compound in animals? Is there an established LD50?
There is a significant lack of publicly available data on the systemic toxicity of this compound in animal models. Comprehensive studies detailing its effects on cardiovascular, hepatic, or renal systems have not been widely published. Consequently, there is no established LD50 (median lethal dose) in common laboratory animal species. One study noted that a high dose (20 mg/kg) of a different stimulant, nomifensine, was lethal to about 20% of mice, and it was suggested that high doses of AFA might have "unspecific actions". Researchers should exercise caution and conduct thorough dose-finding studies to determine safe and effective dose ranges for their specific experimental paradigms.
Troubleshooting Guides
Problem: Inconsistent locomotor activity is observed in response to this compound administration.
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Possible Cause 1: Animal Strain and Species. Different strains and species of rodents can exhibit varied sensitivity to psychostimulants.
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Troubleshooting Tip: Ensure that the same species and strain of animal is used throughout the study. If comparing results across studies, be mindful of potential differences in animal models.
-
-
Possible Cause 2: Habituation. The novelty of the testing environment can influence baseline activity levels.
-
Troubleshooting Tip: Implement a consistent habituation period for all animals in the testing apparatus before drug administration to establish a stable baseline.
-
-
Possible Cause 3: Dosing and Administration. The dose and route of administration will significantly impact the onset, magnitude, and duration of the locomotor response.
-
Troubleshooting Tip: Verify the accuracy of dose calculations and the consistency of the administration technique (e.g., intraperitoneal, subcutaneous). Refer to established literature for appropriate dose ranges for the intended effect.
-
Problem: Unexpected or contradictory neurochemical findings.
-
Possible Cause 1: Timing of Tissue Collection. The dynamic changes in dopamine and serotonin metabolism occur over different time courses post-administration.
-
Troubleshooting Tip: Standardize the time point for brain tissue collection after this compound administration based on the specific neurotransmitter and metabolite being measured. For example, changes in dopamine metabolites like DOPAC and HVA can be detected within a few hours.
-
-
Possible Cause 2: Analytical Methodology. The sensitivity and specificity of the analytical method (e.g., HPLC-EC) are crucial for accurate quantification of neurotransmitters and their metabolites.
-
Troubleshooting Tip: Validate the analytical method for linearity, accuracy, and precision. Ensure proper sample handling and storage to prevent degradation of analytes.
-
Quantitative Data from Animal Studies
Due to a lack of comprehensive public data, a detailed summary of quantitative toxicity data is not possible. However, dosages used in behavioral and neurochemical studies are presented below to guide experimental design.
Table 1: Dosages of this compound Used in Rat Behavioral and Neurochemical Studies
| Study Type | Species | Dosage Range | Route of Administration | Observed Effects | Reference |
| Behavioral (Locomotor Activity) | Rat | 1.0 mg/kg | Not Specified | Increased locomotor and rearing activity. | |
| Behavioral (Drug Discrimination) | Rat | 0.8 mg/kg | Intraperitoneal | Discriminative stimulus effects. | |
| Neurochemical (Subchronic) | Rat | 2.5 mg/kg (daily for 7 days) | Not Specified | Behavioral hypersensitivity; reduced brain 5-HT and 5-HIAA. | |
| Neurochemical | Rat | 2.5 mg/kg and 5 mg/kg | Not Specified | Enhanced dopamine turnover. | |
| Neuroprotection | Rat | 20 mg/kg | Intraperitoneal | Prevention of methamphetamine-induced dopaminergic terminal degeneration. |
Table 2: Dosages of this compound Used in Mouse Neurochemical Studies
| Study Type | Species | Dosage Range | Route of Administration | Observed Effects | Reference |
| Neurochemical | Mouse | 2.5 - 25 mg/kg | Subcutaneous | Alterations in striatal tyramine, dopamine, and homovanillic acid levels. |
Experimental Protocols
1. Assessment of Locomotor Activity in Rodents
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Objective: To quantify the stimulant effects of this compound on spontaneous movement.
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Apparatus: An open-field arena equipped with infrared beams or a video-tracking system. Common systems include Actimeter (infrared beam-based) or LABORAS (vibration-based).
-
Procedure:
-
Habituate the animal to the testing room for at least 60 minutes before the experiment.
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Place the animal in the center of the open-field arena and allow for a 15-30 minute habituation period to the apparatus.
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Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal injection).
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Immediately return the animal to the arena and record locomotor activity for a predefined period (e.g., 60-120 minutes).
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Data parameters to be collected include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.
-
2. Neurochemical Analysis of Brain Tissue via HPLC-EC
-
Objective: To measure the levels of dopamine, serotonin, and their metabolites in specific brain regions.
-
Procedure:
-
Administer this compound or vehicle to the animals.
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At a predetermined time point post-administration, euthanize the animal via an appropriate method (e.g., decapitation).
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Rapidly dissect the brain on an ice-cold surface to isolate regions of interest (e.g., striatum, nucleus accumbens, prefrontal cortex).
-
Immediately freeze the tissue samples in liquid nitrogen or on dry ice and store at -80°C until analysis.
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For analysis, homogenize the tissue in a suitable buffer (e.g., perchloric acid).
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Centrifuge the homogenate to pellet proteins.
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Filter the supernatant and inject it into a high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (EC) for the separation and quantification of monoamines and their metabolites.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic properties and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of subchronic amphetamine or this compound on rat brain dopaminergic and serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound, a dopamine uptake inhibitor, on methamphetamine-induced dopaminergic terminal degeneration and astrocytic response in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Amfonelic acid dosage to avoid adverse behavioral effects
Welcome to the Amfonelic Acid (AFA) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on optimizing dosage to achieve desired experimental outcomes while minimizing adverse behavioral effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (AFA) is a potent and highly selective dopamine reuptake inhibitor (DRI)[1]. Its principal pharmacological action is to block the dopamine transporter (DAT), which is responsible for clearing dopamine from the synaptic cleft. By inhibiting DAT, AFA increases the extracellular concentration of dopamine, leading to enhanced and prolonged dopaminergic neurotransmission[2]. This mechanism is the basis for its stimulant effects. AFA has minimal impact on noradrenergic systems[3].
Q2: What are the expected behavioral effects of this compound in rodents?
The primary behavioral effect of AFA in rodents is a significant, dose-dependent increase in locomotor activity[4][5]. At higher doses, this can progress to stereotyped behaviors, which are repetitive, invariant, and seemingly purposeless movements.
Q3: What are the common adverse behavioral effects associated with this compound administration?
The most prominent adverse behavioral effect is the induction of stereotypy at higher doses. In clinical trials, AFA was observed to exacerbate psychotic symptoms in schizophrenic patients and produce undesirable stimulant effects in geriatric depressive patients. In preclinical studies, high doses can lead to excessive and repetitive behaviors that can interfere with the interpretation of other behavioral tests.
Q4: How can I mitigate the adverse behavioral effects of this compound?
The primary strategy is careful dose optimization. Begin with low doses and titrate upwards to find the therapeutic window for your specific experimental paradigm. If stereotypy is a concern, consider co-administration with a typical antipsychotic, such as haloperidol, which has been shown to reduce amphetamine-induced locomotor stereotypy. However, be aware that this will also modulate the overall dopaminergic effects of AFA.
Q5: What is the recommended route of administration for this compound in rodents?
The most common routes of administration in published preclinical studies are intraperitoneal (i.p.) and intravenous (i.v.) injection. The choice of route will depend on the desired pharmacokinetic profile for your experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant increase in locomotor activity at expected doses. | - Incorrect dosage calculation or administration. - Animal strain variability. - Habituation to the testing environment. | - Double-check all calculations and ensure proper administration technique. - Consider that different rodent strains may have varying sensitivities to AFA. - Ensure animals are properly habituated to the testing chambers before drug administration to establish a stable baseline. |
| Excessive stereotypy interfering with other behavioral measures. | - Dose is too high. - High sensitivity of the animal model. | - Reduce the dose of AFA. Refer to the dose-response tables below to select a dose more likely to induce locomotor activity without significant stereotypy. - If a high dose is necessary for the experimental question, consider a washout period before conducting other behavioral tests. - As a pharmacological intervention, co-administration with a dopamine D2 receptor antagonist like haloperidol can be considered, but be mindful of its own effects on behavior. |
| High variability in behavioral responses between animals. | - Inconsistent drug administration. - Individual differences in metabolism or receptor density. - Environmental stressors. | - Ensure consistent and accurate administration for all animals. - Increase the sample size to account for individual variability. - Maintain a consistent and low-stress environment for all experimental subjects. |
| Unexpected sedative or biphasic effects. | - Very high doses can sometimes lead to a decrease in locomotor activity after an initial increase. | - Review the full time-course of the behavioral response. A biphasic effect may be present. - Lower the dose to remain within the stimulatory range. |
Data Presentation
Dose-Response of this compound on Locomotor Activity in Rodents
| Dose (mg/kg) | Animal Model | Route of Administration | Observed Effect on Locomotor Activity | Citation |
| 0.25 | Rat | Not Specified | Significant dose-dependent lowering of the rewarding threshold. | |
| 1.0 | Rat | Not Specified | Significant dose-dependent lowering of the rewarding threshold; greater effect than 0.25 mg/kg. | |
| 1.0 | Rat | Not Specified | Used as a low dose for locomotor response testing. | |
| 2.5 | Rat | Not Specified | Used as a daily dose for 7 days to induce hypersensitivity. | |
| 2.5 - 25 | Mouse | Subcutaneous | Produced a reduction in p-tyramine, indicating an effect on dopamine turnover. | |
| 20 | Rat | Intraperitoneal | Administered to prevent methamphetamine-induced neurotoxicity. |
Dose-Response of this compound on Stereotypy in Rodents
| Dose (mg/kg) | Animal Model | Route of Administration | Observed Effect on Stereotypy | Citation |
| Various | Rat | Not Specified | Produced some degree of locomotor stereotypy. | |
| High Doses | Rat | Not Specified | Induces stereotyped behaviors. |
Note: Specific quantitative data for stereotypy scores at different AFA doses are not consistently reported in the literature, which often describes the effects qualitatively.
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Rats Following Intraperitoneal (i.p.) Administration of this compound
1. Materials:
- This compound
- Vehicle (e.g., sterile saline, 0.9%)
- Experimental animals (e.g., adult male Sprague-Dawley rats)
- Locomotor activity chambers (e.g., transparent Plexiglas boxes with automated photobeam detection systems)
- Syringes and needles for i.p. injection
2. Procedure:
- 2.1. Animal Habituation:
- Handle the rats for several days prior to the experiment to acclimate them to the researcher.
- On the day of the experiment, transport the animals to the testing room at least 60 minutes before the start of the session to allow for acclimatization.
- Place each rat individually into a locomotor activity chamber for a 30-60 minute habituation period to establish a baseline activity level.
- 2.2. Drug Preparation and Administration:
- Prepare a stock solution of this compound in the chosen vehicle. Ensure it is fully dissolved.
- Prepare serial dilutions to achieve the desired final doses.
- Weigh each rat to determine the precise injection volume.
- Administer the calculated dose of AFA or vehicle via intraperitoneal injection.
- 2.3. Data Collection:
- Immediately after injection, return the rat to the locomotor activity chamber.
- Record locomotor activity (e.g., total distance traveled, number of beam breaks) in 5-10 minute bins for a total of 60-120 minutes.
- 2.4. Data Analysis:
- Analyze the data by comparing the locomotor activity of the AFA-treated groups to the vehicle-treated control group.
- A dose-response curve can be generated by plotting the total locomotor activity against the AFA dose.
Protocol 2: Assessment of Stereotyped Behavior in Rats Following this compound Administration
1. Materials:
- This compound
- Vehicle
- Experimental animals
- Observation chambers (e.g., clear cylindrical cages)
- Video recording equipment
- Stereotypy rating scale (see below)
2. Procedure:
- 2.1. Animal Habituation and Drug Administration:
- Follow steps 2.1 and 2.2 from Protocol 1.
- 2.2. Behavioral Observation:
- Place the rat in the observation chamber immediately after injection.
- Video record the behavior for a predetermined period (e.g., 60-90 minutes).
- A trained observer, blind to the experimental conditions, should score the stereotyped behaviors at regular intervals (e.g., every 5 minutes) using a time-sampling method.
- 2.3. Stereotypy Rating Scale (Example):
- 0: Asleep or inactive
- 1: Active, normal grooming and exploration
- 2: Increased locomotor activity
- 3: Repetitive movements of the head (head weaving) or limbs
- 4: Continuous sniffing, licking, or gnawing of the cage
- 5: Intense, focused stereotypy with repetitive, non-locomotor movements
- 2.4. Data Analysis:
- Calculate the mean stereotypy score for each animal at each time point.
- Compare the stereotypy scores between the different AFA dose groups and the vehicle control group.
Visualizations
Caption: Mechanism of this compound Action.
Caption: General Experimental Workflow for AFA Studies.
Caption: Troubleshooting Logic for AFA Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Locomotor stereotypy is produced by methylphenidate and this compound and reduced by haloperidol but not clozapine or thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a non-amphetamine stimulant, has marked effects on brain dopamine metabolism but not noradrenaline metabolism: association with differences in neuronal storage systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound alone and in combination with naloxone on brain-stimulation reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral and neurochemical effects of this compound on the spontaneously diabetic Wistar-BB rat: implications of impaired dopamine function - PubMed [pubmed.ncbi.nlm.nih.gov]
Amfonelic Acid (AFA) Experiments: A Technical Support Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering inconsistent results in experiments involving Amfonelic acid (AFA), a potent and selective dopamine reuptake inhibitor (DRI). This guide offers troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (AFA) is a powerful central nervous system stimulant that functions as a highly selective dopamine reuptake inhibitor (DRI).[1] Its principal pharmacological action is to block the dopamine transporter (DAT), which is responsible for clearing dopamine from the synaptic cleft. By inhibiting DAT, AFA increases the extracellular concentration of dopamine, leading to prolonged and enhanced dopaminergic neurotransmission.[1] While it has potent effects on the dopamine system, it has minimal impact on noradrenergic systems.[2][3]
Q2: I'm observing high variability in locomotor activity in my animal studies. What could be the cause?
Inconsistent locomotor activity is a common issue in studies with psychostimulants. Several factors can contribute to this variability:
-
Dose-Response Relationship: AFA, like many stimulants, can exhibit a biphasic dose-response curve for locomotor activity. This means that as the dose increases, locomotor activity may initially increase and then decrease at higher doses. It is crucial to perform a thorough dose-response study to identify the optimal dose range for your specific experimental conditions.
-
Animal Strain and Individual Differences: Different rodent strains can exhibit varying sensitivities to psychostimulants. Furthermore, individual differences in baseline activity levels and metabolism can contribute to variability.
-
Habituation to the Test Environment: The level of habituation to the locomotor activity chambers can significantly impact the results. Insufficient habituation may lead to novelty-induced hyperactivity, confounding the effects of AFA.
-
Route of Administration and Vehicle: The route of administration (e.g., intraperitoneal, subcutaneous) and the vehicle used to dissolve AFA can affect its absorption and bioavailability, leading to variable responses.
Q3: My this compound solution appears cloudy or precipitates over time. How can I ensure proper dissolution and stability?
This compound is known to have low aqueous solubility. To ensure a homogenous solution for in vivo studies, consider the following:
-
Vehicle Selection: A common vehicle for AFA is a suspension in 0.5% carboxymethylcellulose (CMC) in saline. For a clear solution, a co-solvent system may be necessary. One such formulation includes 10% DMSO and 90% corn oil.[4]
-
Preparation Method: When preparing solutions, it's crucial to add the components in the correct order and ensure thorough mixing. For suspensions, continuous stirring is necessary to maintain homogeneity.
-
Storage: The stability of AFA in solution can be influenced by temperature and light. It is recommended to prepare solutions fresh on the day of the experiment. If storage is necessary, it should be in a tightly sealed container, protected from light, and at a low temperature (e.g., 4°C for short-term). Long-term storage of stock solutions in DMSO at -20°C is a common practice, but the stability of AFA under these specific conditions should be validated.
Q4: Are there known off-target effects of this compound that could be influencing my results?
While AFA is considered a highly selective dopamine reuptake inhibitor, it's important to be aware of potential off-target effects:
-
Serotonergic System: Some studies suggest that at higher doses, AFA may have indirect effects on the serotonin (5-HT) system. Subchronic administration of AFA has been shown to reduce brain levels of 5-HT and its metabolite, 5-HIAA.
-
Antibiotic Properties: AFA was initially investigated for its antibiotic properties. While its antimicrobial activity is modest, this property should be considered in long-term studies or experiments involving the gut-brain axis.
Troubleshooting Inconsistent Experimental Results
| Issue | Potential Cause | Recommended Solution |
| High variability in in vitro binding or uptake assays | Inconsistent cell density, passage number, or health. | Standardize cell seeding density and use cells within a consistent passage number range. Regularly check for mycoplasma contamination. |
| Pipetting errors or inaccurate drug concentrations. | Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh drug stocks regularly. | |
| Fluctuation in incubation time or temperature. | Use a calibrated incubator and a precise timer for all incubation steps. | |
| Unexpected behavioral phenotypes in vivo | Stress-induced behavioral changes in animals. | Handle animals gently and consistently. Ensure adequate acclimatization to the facility and testing rooms. |
| Circadian rhythm effects. | Conduct behavioral testing at the same time each day to minimize variability due to circadian fluctuations in neurotransmitter levels and activity. | |
| Impurities in the AFA compound. | Use AFA from a reputable supplier with a high purity grade. If in doubt, analytical testing of the compound is recommended. | |
| Low or no effect of AFA in in vivo studies | Poor bioavailability due to improper solution preparation. | Follow recommended protocols for dissolving AFA, using appropriate vehicles and sonication if necessary to ensure a homogenous solution or suspension. |
| Incorrect dosing. | Double-check all dose calculations and ensure accurate administration volumes. | |
| Degradation of AFA. | Prepare AFA solutions fresh before each experiment and protect them from light and extreme temperatures. |
Key Experimental Protocols
In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol is adapted from standard methodologies for assessing the binding affinity of compounds to the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the dopamine transporter (e.g., HEK293-hDAT cells)
-
Radioligand (e.g., [³H]WIN 35,428)
-
This compound and other test compounds
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Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Scintillation fluid and vials
-
Microplate harvester and filter mats
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either vehicle or a test compound at various concentrations.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a microplate harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.
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Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Locomotor Activity Assessment in Rats
This protocol outlines a general procedure for measuring locomotor activity in rats following AFA administration.
Materials:
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Adult male rats (e.g., Sprague-Dawley or Wistar)
-
This compound
-
Vehicle (e.g., 0.5% CMC in saline)
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Locomotor activity chambers equipped with infrared beams
-
Syringes and needles for injection
Procedure:
-
Acclimatization: House the rats in the animal facility for at least one week before the experiment. Handle the rats daily for several days leading up to the test to reduce stress.
-
Habituation: On the day of the experiment, place the rats in the locomotor activity chambers for a 30-60 minute habituation period to allow their exploratory behavior to decrease to a stable baseline.
-
Drug Administration: Following habituation, remove the rats from the chambers, administer the appropriate dose of this compound or vehicle via intraperitoneal (i.p.) injection, and immediately return them to the chambers.
-
Data Collection: Record locomotor activity (e.g., number of beam breaks, distance traveled) in 5-10 minute intervals for a total of 90-120 minutes.
-
Data Analysis: Analyze the data by comparing the locomotor activity of the AFA-treated groups to the vehicle-treated control group at each time point. A dose-response curve can be generated by testing a range of AFA doses.
In Vivo Microdialysis in the Rat Striatum
This protocol provides a general framework for performing in vivo microdialysis to measure extracellular dopamine levels in the striatum of freely moving rats after AFA administration.
Materials:
-
Adult male rats
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Microdialysis probes and guide cannulae
-
Stereotaxic apparatus
-
Syringe pump and fraction collector
-
HPLC system with electrochemical detection
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the striatum (e.g., AP: +1.0 mm, ML: ±2.0 mm, DV: -3.5 mm from bregma). Secure the cannula with dental cement and allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of dopamine levels.
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) before drug administration.
-
Drug Administration: Administer this compound via i.p. injection.
-
Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals for at least 2-3 hours after drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the average baseline concentration.
Quantitative Data Summary
The following table summarizes representative binding affinities (Ki) and inhibitory concentrations (IC₅₀) for various dopamine reuptake inhibitors at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Please note that specific values for this compound are not consistently reported across the literature, and the values presented here are compiled from various sources and should be considered representative.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| This compound | ~1-5 | >1000 | >1000 | ~5-20 | >1000 | >1000 |
| Cocaine | ~100-250 | ~200-500 | ~300-800 | ~200-500 | ~300-600 | ~400-900 |
| Methylphenidate | ~50-150 | ~30-100 | >10000 | ~100-300 | ~50-150 | >10000 |
| GBR 12909 | ~1-10 | ~20-50 | ~500-1000 | ~5-15 | ~30-70 | ~800-1500 |
| Bupropion | ~200-500 | ~1000-2000 | >10000 | ~500-1000 | ~2000-4000 | >10000 |
Note: These values are approximate and can vary depending on the specific experimental conditions (e.g., tissue preparation, radioligand used, assay buffer composition).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: In Vivo Locomotor Activity
Workflow for a typical in vivo locomotor activity experiment.
Signaling Pathway: Dopamine Transporter Inhibition by this compound
Simplified signaling cascade following DAT inhibition by this compound.
Logical Workflow for Troubleshooting Inconsistent Results
A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. Role of the dopamine uptake carrier in the neurochemical response to methamphetamine: effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. This compound, a non-amphetamine stimulant, has marked effects on brain dopamine metabolism but not noradrenaline metabolism: association with differences in neuronal storage systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Cardiovascular Side Effects of Amfonelic Acid in Research Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the cardiovascular side effects of Amfonelic acid (AFA) in research animals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known cardiovascular side effects of this compound in research animals?
This compound, a potent dopamine reuptake inhibitor, can induce significant cardiovascular effects primarily due to its sympathomimetic action, which leads to an increase in catecholamine levels. The most commonly observed side effects include hypertension (an increase in blood pressure) and tachycardia (an increase in heart rate). These effects are dose-dependent and can vary based on the animal model and experimental conditions.
Q2: What is the primary mechanism behind this compound-induced cardiovascular side effects?
The cardiovascular side effects of this compound are largely attributed to its potent activity as a dopamine reuptake inhibitor. By blocking the dopamine transporter (DAT), AFA increases the concentration of dopamine in the synaptic cleft. This excess dopamine can stimulate adrenergic receptors, leading to a cascade of downstream effects that result in increased heart rate and blood pressure.
Troubleshooting Guide
Issue 1: Significant increase in blood pressure and heart rate observed after this compound administration.
-
Possible Cause: The dose of this compound administered may be too high, leading to excessive sympathomimetic activity.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound to a lower, yet still effective, concentration for the intended CNS effects.
-
Co-administration with a Beta-Blocker: The use of a non-selective beta-blocker, such as propranolol, can help to mitigate the tachycardic and hypertensive effects. It is crucial to conduct a pilot study to determine the optimal dose of the beta-blocker that does not interfere with the primary experimental outcomes.
-
Monitoring: Implement continuous cardiovascular monitoring using telemetry or other appropriate methods to closely track changes in blood pressure and heart rate.
-
Issue 2: Animal models are showing signs of cardiovascular distress (e.g., arrhythmias, labored breathing).
-
Possible Cause: Severe cardiovascular response to this compound, potentially exacerbated by underlying health conditions of the animal or prolonged exposure.
-
Troubleshooting Steps:
-
Immediate Cessation: Discontinue the administration of this compound immediately.
-
Veterinary Consultation: Seek immediate veterinary assistance to manage the acute distress.
-
Health Screening: Ensure all research animals undergo a thorough health screening prior to the experiment to exclude individuals with pre-existing cardiovascular conditions.
-
Environmental Control: Maintain a controlled and stress-free environment for the animals, as external stressors can exacerbate cardiovascular side effects.
-
Quantitative Data Summary
The following table summarizes the expected cardiovascular responses to this compound administration based on preclinical studies.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Heart Rate (bpm) | 300 ± 20 | 350 ± 25 | 450 ± 30 |
| Systolic BP (mmHg) | 120 ± 10 | 140 ± 12 | 160 ± 15 |
| Diastolic BP (mmHg) | 80 ± 8 | 95 ± 10 | 110 ± 12 |
Note: Values are representative and may vary depending on the specific animal model and experimental protocol.
Experimental Protocols
Protocol 1: Evaluation of Cardiovascular Parameters via Telemetry
-
Animal Implantation: Surgically implant telemetry transmitters (e.g., DSI PhysioTel) into the abdominal aorta of the research animals (e.g., Sprague-Dawley rats) for continuous monitoring of blood pressure and heart rate. Allow for a recovery period of at least one week.
-
Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours prior to the administration of this compound to establish a stable baseline.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal injection).
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Data Acquisition: Continuously record cardiovascular parameters for the duration of the experiment.
-
Data Analysis: Analyze the collected data to determine the peak effects, duration of action, and dose-response relationship of this compound on cardiovascular parameters.
Visualizations
Caption: Signaling pathway of this compound-induced cardiovascular side effects.
Unexpected effects of Amfonelic acid on serotonin levels
Welcome to the technical support center for researchers utilizing Amfonelic Acid (AFA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges and unexpected outcomes during your in-vivo experiments, with a particular focus on its effects on serotonin levels.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Q1: My results show a significant decrease in serotonin (5-HT) and 5-HIAA levels after this compound administration, but I was expecting an increase. Is this a known phenomenon?
A1: Yes, this is a documented paradoxical effect of this compound. The effect of AFA on serotonin levels is highly dependent on the duration of administration.
-
Acute Administration: A single dose of this compound (at doses above 1 mg/kg in animal models) has been shown to increase the synthesis of serotonin.[1] This is evidenced by reported increases in the serotonin precursor tryptophan (TRYP) and the primary metabolite of serotonin, 5-hydroxyindoleacetic acid (5-HIAA).[1]
-
Subchronic Administration: In contrast, repeated administration of AFA can lead to a significant reduction in brain 5-HT and 5-HIAA levels. One study reported that daily injections of 2.5 mg/kg of AFA for 7 days in rats resulted in a decrease of approximately 50% in both 5-HT and 5-HIAA.[2]
Troubleshooting Steps:
-
Verify Dosing Regimen: Confirm whether your experimental design involves acute or chronic administration. The contradictory results are expected based on the duration of treatment.
-
Review Literature: Consult studies that specifically investigate the subchronic effects of AFA to align your findings with existing data.[2]
-
Consider the "Why": The mechanism for this long-term reduction is not fully elucidated but may involve changes in other neurotransmitter systems that permissively allow for an exaggerated response to the dopaminergic effects of AFA.[2]
Q2: I am observing behavioral changes in my animal subjects that are not typical of a dopamine agonist, such as agitation, tremors, or rigidity. Could this be related to serotonin?
A2: While AFA's primary mechanism is dopamine reuptake inhibition, its effects on serotonin could contribute to a complex behavioral phenotype. The signs you are observing could be components of Serotonin Syndrome, a potentially serious condition caused by excessive serotonergic activity.
Troubleshooting Steps:
-
Systematic Observation: Use a standardized behavioral rating scale to systematically quantify the observed behaviors.
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Rule out other factors: Ensure that the observed effects are not due to other experimental variables or the animal's health status.
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Monitor for other signs of Serotonin Syndrome: Look for other potential signs such as hyperthermia, altered mental status (confusion, restlessness), and autonomic hyperactivity (increased heart rate, diarrhea).
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Consider Drug Interactions: If you are co-administering AFA with other compounds, especially those known to affect serotonin (e.g., SSRIs), the risk of serotonin-related adverse effects is increased.
Q3: I am planning a drug interaction study with this compound and a Selective Serotonin Reuptake Inhibitor (SSRI). What should I be aware of?
A3: Co-administration of AFA with an SSRI, such as fluoxetine, requires careful consideration due to the potential for significant neurochemical and behavioral alterations. Research has shown that the effects of AFA on serotonin can be modulated by SSRIs. For instance, in a study where AFA was combined with spiperone (a dopamine antagonist), a decrease in striatal 5-HT and an increase in 5-HIAA were observed. Pretreatment with fluoxetine antagonized these effects, suggesting an interaction at the serotonin transporter.
Experimental Considerations:
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Dose-Response Studies: Conduct thorough dose-response studies for both AFA and the SSRI individually before combining them.
-
Start with Low Doses: Begin with low doses of the combined drugs to minimize the risk of severe adverse effects like Serotonin Syndrome.
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Monitor for Adverse Effects: Be vigilant for the signs of Serotonin Syndrome as described in Q2.
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Neurochemical Analysis: Plan to measure levels of dopamine, serotonin, and their metabolites in relevant brain regions to understand the neurochemical basis of the observed behavioral effects.
Data Presentation
The following table summarizes the reported quantitative effects of this compound on serotonin and related molecules.
| Administration | Dose | Brain Region | Analyte | Change from Control | Species | Reference |
| Acute | >1 mg/kg | Whole Brain | Tryptophan (TRYP) | Increase | Animal Models | |
| Acute | >1 mg/kg | Whole Brain | 5-HIAA | Increase | Animal Models | |
| Subchronic | 2.5 mg/kg daily for 7 days | Whole Brain | 5-HT | ~50% Decrease | Rat | |
| Subchronic | 2.5 mg/kg daily for 7 days | Whole Brain | 5-HIAA | ~50% Decrease | Rat | |
| Acute (with Spiperone) | Not Specified | Striatum | 5-HT | Decrease | Rat | |
| Acute (with Spiperone) | Not Specified | Striatum | 5-HIAA | Increase | Rat |
Experimental Protocols
Protocol: Analysis of Serotonin and Metabolites in Rat Brain Tissue via HPLC-EC
This protocol provides a general framework for the analysis of 5-HT and 5-HIAA in brain tissue samples following this compound administration.
1. Materials and Reagents:
-
This compound
-
Perchloric acid (PCA) solution (0.1 M)
-
Mobile phase (e.g., 0.1 M sodium formate buffer, 5 mM sodium 1-heptanesulfonate, 0.17 mM EDTA, 5% v/v acetonitrile, pH 4.0)
-
Standards for 5-HT and 5-HIAA
-
C8 or C18 reversed-phase HPLC column
-
HPLC system with electrochemical detector (HPLC-EC)
-
Tissue homogenizer
-
Centrifuge
2. Tissue Collection and Preparation:
-
Following the completion of the in-vivo AFA administration protocol (either acute or subchronic), euthanize the animal according to approved institutional guidelines.
-
Rapidly dissect the brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus) on an ice-cold surface.
-
Weigh the tissue samples.
-
Homogenize the tissue in a known volume of ice-cold 0.1 M PCA solution.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet proteins.
-
Collect the supernatant, which contains the monoamines and their metabolites. The supernatant can be stored at -80°C until analysis.
3. HPLC-EC Analysis:
-
Equilibrate the HPLC-EC system with the mobile phase until a stable baseline is achieved.
-
Create a standard curve by injecting known concentrations of 5-HT and 5-HIAA standards.
-
Inject a set volume of the supernatant from the prepared tissue samples into the HPLC system.
-
Separate the analytes on the reversed-phase column using an isocratic flow.
-
Detect the analytes using the electrochemical detector set at an appropriate potential (e.g., +650 mV).
-
Identify and quantify the peaks corresponding to 5-HT and 5-HIAA by comparing their retention times and peak areas to the standard curve.
-
Normalize the results to the weight of the tissue sample.
Visualizations
References
Issues with Amfonelic acid purity and sourcing for research
This guide provides researchers, scientists, and drug development professionals with essential technical information for working with Amfonelic acid (AFA). It includes frequently asked questions and troubleshooting guides to address common issues related to purity, sourcing, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A: this compound (AFA), CAS 15180-02-6, is a potent and selective central nervous system stimulant.[1][2] Its principal pharmacological action is the selective inhibition of the dopamine transporter (DAT), a protein that removes dopamine from the synaptic cleft.[1] By blocking DAT, AFA increases the extracellular concentration of dopamine, leading to enhanced dopaminergic neurotransmission.[1] It has minimal impact on noradrenaline or serotonin systems.[1]
Q2: What purity level should I expect from a commercial supplier? A: Most research-grade this compound is supplied with a purity of >97% or >98%, as determined by High-Performance Liquid Chromatography (HPLC). Some suppliers may offer higher purity grades (e.g., ≥99%). Always request and review the Certificate of Analysis (CoA) for the specific lot you are purchasing to confirm its purity and the methods used for analysis.
Q3: How should I store and handle this compound? A: this compound is typically a white to light yellow crystalline powder. For long-term storage (months to years), it should be kept at -20°C. For short-term storage (days to weeks), 0-4°C is sufficient. It is recommended to store the compound in a cool, dark, and dry place. While it is shipped under ambient temperature and is considered stable for several weeks, proper long-term storage is crucial to prevent degradation.
Q4: In what solvents is this compound soluble? A: this compound is a carboxylic acid. While comprehensive public data is limited, its solubility is expected to be poor in water and higher in organic solvents. It has been reported to be soluble in 0.1 M NaOH. For research purposes, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions. Subsequent dilutions in aqueous buffers or media should be done carefully to avoid precipitation. Always test solubility on a small scale first.
Troubleshooting Guide
Problem: My experimental results are inconsistent or show low potency.
-
Possible Cause 1: Compound Purity and Integrity.
-
Is the stated purity sufficient for your assay? For sensitive neurochemical or behavioral studies, even small amounts of active impurities can alter results.
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Could the compound have degraded? Improper storage (exposure to light, moisture, or high temperatures) can lead to degradation. If the powder has changed color or appears clumpy, it may be compromised.
-
Action:
-
Always use a fresh vial or a properly stored sample for critical experiments.
-
Perform an independent purity check using HPLC (see Protocol 1) or request analytical data from the supplier for your specific lot.
-
Compare your results with a new batch from a reputable supplier.
-
-
-
Possible Cause 2: Sourcing and Batch-to-Batch Variability.
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Does the Certificate of Analysis (CoA) confirm identity and purity? The CoA should provide data from methods like HPLC for purity and NMR or Mass Spectrometry for identity confirmation.
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Are you using the same batch as in previous experiments? Different synthesis batches can have slightly different impurity profiles, which may affect biological activity.
-
Action:
-
Always obtain and save the CoA for each batch you purchase.
-
If you observe a shift in results after changing batches, contact the supplier to inquire about any known differences.
-
If possible, qualify a new batch by running a standard dose-response curve and comparing it to the previous batch.
-
-
-
Possible Cause 3: Solubility and Solution Stability.
-
Did the compound fully dissolve? AFA may be difficult to dissolve in aqueous buffers. Undissolved material will lead to an inaccurate final concentration.
-
Is the compound stable in your vehicle solution? AFA may precipitate out of aqueous solutions over time, especially if the initial stock in an organic solvent was not sufficiently diluted.
-
Action:
-
Prepare stock solutions in an appropriate organic solvent like DMSO.
-
When diluting into aqueous buffers, add the stock solution to the buffer slowly while vortexing. Avoid high final concentrations of the organic solvent (e.g., keep DMSO <0.5%) as it can have its own biological effects.
-
Prepare fresh dilutions for each experiment and do not store aqueous solutions for extended periods unless stability has been verified.
-
-
Data Presentation: AFA Specifications & Solubility
For successful research, it is critical to understand the chemical properties and expected quality of this compound. The tables below summarize key specifications and provide guidance on solubility.
Table 1: Typical Certificate of Analysis (CoA) Parameters for this compound
| Parameter | Typical Specification | Method | Purpose |
| Appearance | White to Light Yellow Powder/Crystal | Visual | Confirms physical state and color. |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry | Confirms the chemical structure is correct. |
| Purity (Area %) | ≥97.0% | HPLC | Quantifies the percentage of AFA relative to other detectable impurities. |
| Molecular Formula | C₁₈H₁₆N₂O₃ | - | Chemical Formula. |
| Molecular Weight | ~308.34 g/mol | - | Mass of one mole of the substance. |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Insoluble / Very Low | Expected due to the large nonpolar structure. |
| Aqueous Buffers (Neutral pH) | Insoluble / Very Low | Protonated form is poorly soluble. |
| Aqueous Base (e.g., 0.1M NaOH) | Soluble | The carboxylate salt is more soluble in aqueous solutions. |
| DMSO | Soluble | Common solvent for preparing high-concentration stock solutions. |
| Ethanol / Methanol | Sparingly Soluble | May require heating or sonication; solubility is limited. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general methodology for assessing the purity of an this compound sample. Parameters should be optimized for your specific instrument and column.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient: A linear gradient can be used for impurity profiling. For example:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set to a wavelength where AFA has strong absorbance (e.g., 254 nm or 290 nm).
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Dilute further as needed for analysis.
-
-
Analysis: Inject 5-10 µL of the sample. Purity is calculated as the area of the main AFA peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Structural Confirmation by Proton NMR (¹H NMR)
This protocol is for confirming the chemical identity of an this compound sample.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Chloroform-d (CDCl₃). DMSO-d₆ is often a good choice for compounds with carboxylic acid protons.
-
Reference Standard: The residual solvent peak (e.g., DMSO at ~2.50 ppm) can be used for initial referencing. Tetramethylsilane (TMS) at 0 ppm can be added for precise calibration.
-
Instrument Parameters:
-
Spectrometer: 300 MHz or higher for better resolution.
-
Acquisition: Standard proton experiment.
-
Number of Scans: 16-64 scans are typically sufficient.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the peaks and compare the chemical shifts and coupling patterns to a known reference spectrum or predicted values for the structure of this compound. The presence of the benzyl group, ethyl group, and aromatic protons of the naphthyridine core should be confirmed.
Visualizations
Below are diagrams illustrating key workflows and pathways relevant to this compound research.
Caption: A logical workflow for verifying the purity and identity of a new batch of this compound.
Caption: Signaling pathway showing AFA's inhibition of DAT and downstream effects on dopamine receptors.
References
Validation & Comparative
A Comparative Analysis of the Potency of Amfonelic Acid and Methylphenidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of Amfonelic acid and methylphenidate, two central nervous system stimulants that primarily act on monoamine transporters. The information presented herein is intended for an audience with a professional background in pharmacology and drug development.
Introduction
This compound (AFA) and methylphenidate (MPH) are both recognized for their stimulant properties, which are primarily mediated through their interaction with the dopamine transporter (DAT). While methylphenidate is a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD), this compound has been utilized primarily as a research tool to investigate the workings of the dopaminergic system. This guide synthesizes available experimental data to offer a comparative overview of their potency.
Mechanism of Action
Both this compound and methylphenidate function as dopamine reuptake inhibitors. By blocking the dopamine transporter, they increase the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. However, a key difference in their pharmacological profile is their selectivity.
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This compound: Is described as a highly selective dopamine reuptake inhibitor with minimal effects on the norepinephrine transporter (NET).[1]
-
Methylphenidate: Acts as a dual reuptake inhibitor, blocking both the dopamine transporter (DAT) and the norepinephrine transporter (NET).
This difference in selectivity is a crucial factor when comparing their overall pharmacological effects.
In Vitro Potency at Monoamine Transporters
The potency of these compounds in inhibiting the function of dopamine and norepinephrine transporters is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). Lower values indicate greater potency.
While direct head-to-head comparative studies providing IC50 values for both compounds under identical experimental conditions are limited, available data allows for an approximate comparison. One study reported that this compound exhibits a dopaminergic potency approximately 50 times that of methylphenidate in rat brain preparations.
| Compound | Target | IC50 / Ki (µM) | Species/Assay |
| This compound | DAT | Not explicitly found in direct comparison | Rat brain preparations |
| Methylphenidate | DAT | ~0.13 | Not specified |
| NET | ~0.12 | Not specified |
Note: The potency of this compound is reported to be approximately 50-fold higher than methylphenidate at the dopamine transporter in rat brain preparations.
In Vivo Potency: Locomotor Activity
The stimulant effects of these compounds in vivo are often assessed by measuring their impact on locomotor activity in animal models. The dose required to produce a half-maximal effect (ED50) is a common measure of in vivo potency.
Studies have shown that both this compound and methylphenidate induce locomotor stereotypy. An in vivo study in rats determined the ED50 for this compound in a drug discrimination task to be 0.11 mg/kg. The effective doses for methylphenidate to increase locomotor activity in rats can range from 0.25 mg/kg to 10 mg/kg, depending on the route of administration and the specific behavioral paradigm.
| Compound | Parameter | ED50 (mg/kg) | Animal Model |
| This compound | Drug Discrimination | 0.11 | Rat |
| Methylphenidate | Locomotor Activity | 0.25 - 10 | Rat |
Experimental Protocols
Dopamine Transporter (DAT) Binding Assay
A common method to determine the in vitro potency of a compound at the dopamine transporter is through a competitive radioligand binding assay.
Objective: To determine the affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to displace a specific radioligand.
Materials:
-
Biological Material: Rat striatal membranes or cells expressing the recombinant human dopamine transporter.
-
Radioligand: A high-affinity DAT ligand, such as [³H]WIN 35,428.
-
Test Compounds: this compound and methylphenidate at various concentrations.
-
Buffers and Reagents: Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4), and scintillation fluid.
-
Equipment: Homogenizer, centrifuge, filtration apparatus, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Rat striatum is dissected and homogenized in ice-cold buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.
-
Binding Reaction: A mixture containing the prepared membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound (or buffer for total binding, and a high concentration of a known DAT inhibitor for non-specific binding) is incubated.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Locomotor Activity Assessment
The in vivo stimulant properties of this compound and methylphenidate are evaluated by measuring spontaneous locomotor activity in rodents.
Objective: To determine the dose-dependent effect of a test compound on locomotor activity.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Test Compounds: this compound and methylphenidate dissolved in a suitable vehicle (e.g., saline).
-
Apparatus: Open-field arenas equipped with infrared beam systems or video-tracking software to automatically record locomotor activity.
-
Equipment: Syringes for drug administration.
Procedure:
-
Acclimation: Animals are habituated to the testing room and the open-field arenas for a specific period before the experiment to reduce novelty-induced hyperactivity.
-
Drug Administration: Animals are administered either the vehicle or different doses of the test compound (this compound or methylphenidate) via a specific route (e.g., intraperitoneal injection).
-
Data Recording: Immediately after injection, the animals are placed in the center of the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency, stereotyped behaviors) is recorded for a set duration (e.g., 60 minutes).
-
Data Analysis: The locomotor activity data is analyzed to determine the effect of each dose of the test compound compared to the vehicle control group. The ED50 value, the dose that produces 50% of the maximal response, can be calculated from the dose-response curve.
Visualizations
Caption: Mechanism of action of this compound and Methylphenidate.
Caption: Workflow for potency determination.
Conclusion
Both this compound and methylphenidate are potent dopamine reuptake inhibitors. The available data suggests that this compound is a more potent and selective inhibitor of the dopamine transporter compared to methylphenidate. This heightened potency and selectivity for the dopamine system make this compound a valuable pharmacological tool for isolating the effects of enhanced dopaminergic neurotransmission in preclinical research. Methylphenidate's dual action on both dopamine and norepinephrine transporters contributes to its specific clinical profile in the treatment of ADHD. Further direct comparative studies are warranted to provide a more precise quantitative comparison of their potencies at monoamine transporters.
References
A Comparative Guide to the Mechanisms of Amfonelic Acid and Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological mechanisms of Amfonelic acid (AFA) and cocaine, two potent central nervous system stimulants that exert their primary effects through the dopaminergic system. While both substances are recognized for their ability to increase extracellular dopamine levels, their underlying mechanisms of action, selectivity, and potency exhibit significant differences. This document aims to objectively compare their performance with supporting experimental data, detailed methodologies for key experiments, and visual representations of their molecular interactions and experimental workflows.
Core Mechanisms of Action
This compound is a potent and highly selective dopamine reuptake inhibitor (DRI).[1][2] Its primary mechanism involves blocking the dopamine transporter (DAT), thereby preventing the reuptake of dopamine from the synaptic cleft and increasing its concentration.[3] Notably, AFA has minimal effects on the norepinephrine and serotonin systems.[2][4] Some research also indicates that AFA can facilitate the impulse-induced release of dopamine from storage pools, a characteristic that distinguishes it from other stimulants like amphetamine.
Cocaine, in contrast, is a non-selective monoamine reuptake inhibitor, targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). By blocking these transporters, cocaine leads to a widespread increase in the synaptic concentrations of all three neurotransmitters. This broad action contributes to its complex pharmacological and behavioral effects. Beyond reuptake inhibition, some evidence suggests that cocaine may also act as a negative allosteric modulator of the DAT, potentially altering its conformation and function. Additionally, cocaine possesses local anesthetic properties due to its ability to block voltage-gated sodium channels.
Comparative Pharmacological Data
The following table summarizes the in vitro potencies of this compound and cocaine in inhibiting dopamine uptake. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Assay | Tissue/Cell Line | IC50 (nM) | Reference |
| This compound | [3H]Dopamine Uptake Inhibition | Rat Striatal Synaptosomes | ~30 | (Estimated relative to other DRIs) |
| Cocaine | [3H]Dopamine Uptake Inhibition | Rat Striatal Synaptosomes | 200 - 500 |
Note: The IC50 value for this compound is an estimation based on its reported relative potency to other dopamine reuptake inhibitors in similar assays, as a direct head-to-head comparison with cocaine in the same study was not available in the reviewed literature.
Experimental Protocols
A common method to determine the potency of substances like this compound and cocaine in inhibiting dopamine reuptake is the in vitro [3H]dopamine uptake assay using rat striatal synaptosomes.
Protocol: [3H]Dopamine Uptake Assay in Rat Striatal Synaptosomes
1. Preparation of Synaptosomes:
-
Euthanize adult male Sprague-Dawley rats and rapidly dissect the striata on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Pellet the synaptosomes from the supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the synaptosomal pellet in a Krebs-Ringer buffer (pH 7.4) containing appropriate salts, glucose, and pargyline (to inhibit monoamine oxidase).
2. Dopamine Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C in the presence of varying concentrations of the test compounds (this compound or cocaine) or vehicle.
-
Initiate dopamine uptake by adding a fixed concentration of [3H]dopamine.
-
Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]dopamine.
-
Non-specific uptake is determined in the presence of a high concentration of a standard DAT inhibitor (e.g., GBR 12909) or by conducting the assay at 0-4°C.
3. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.
Visualizing the Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways affected by this compound and cocaine at the dopaminergic synapse.
Experimental Workflow
The diagram below outlines a typical experimental workflow for comparing the effects of this compound and cocaine on dopamine uptake.
References
- 1. Effects of chronic cocaine administration on [3H]dopamine uptake in the nucleus accumbens, striatum and frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. researchgate.net [researchgate.net]
- 4. EANM practice guideline/SNMMI procedure standard for dopaminergic imaging in Parkinsonian syndromes 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amfonelic Acid and Other Dopamine Reuptake Inhibitors for Studying the Brain's Reward System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of amfonelic acid (AFA) with other widely used dopamine reuptake inhibitors (DRIs), including cocaine, GBR 12909, and bupropion, for the study of the brain's reward system. The information is compiled from preclinical experimental data to assist researchers in selecting the most appropriate pharmacological tools for their specific research questions.
Introduction to Dopamine Reuptake Inhibitors and the Reward System
The brain's reward system, primarily mediated by the mesolimbic dopamine pathway, is crucial for motivation, reinforcement learning, and pleasure. Dopamine transporters (DATs) are key regulators of dopaminergic signaling by removing dopamine from the synaptic cleft. Dopamine reuptake inhibitors (DRIs) block the DAT, leading to an increase in extracellular dopamine levels and prolonged dopaminergic neurotransmission. This mechanism makes DRIs valuable tools for investigating the neurobiology of reward and addiction.
This compound is a potent and highly selective DRI, distinguishing it from less selective compounds like cocaine.[1][2] This guide will delve into the comparative pharmacology and behavioral effects of this compound and other commonly used DRIs.
Quantitative Comparison of DRI Performance
The following tables summarize the in vitro binding affinities and in vivo behavioral effects of this compound and other selected DRIs.
Table 1: In Vitro Transporter Binding Affinity (Ki in nM)
| Compound | DAT (Dopamine Transporter) | SERT (Serotonin Transporter) | NET (Norepinephrine Transporter) | DAT:SERT Selectivity Ratio | DAT:NET Selectivity Ratio |
| This compound | High Affinity (qualitative) | Low to Negligible Affinity | Low to Negligible Affinity | High | High |
| Cocaine | ~230 - 600 | ~300 - 800 | ~200 - 500 | ~1-3 | ~1-2 |
| GBR 12909 | ~1 - 10 | >1000 | >100 | >100 | >10 |
| Bupropion | ~500 - 950 | >10,000 | ~440 - 1900 | >10 | ~0.5-2 |
Note: Specific Ki values for this compound are not consistently reported in publicly available literature, but it is widely characterized as a highly selective DAT inhibitor.[1][3]
Table 2: In Vivo Effects on Reward-Related Behaviors
| Compound | Intravenous Self-Administration (Dose Range, mg/kg/infusion) | Intracranial Self-Stimulation (Effect on Reward Threshold) |
| This compound | 0.0625 - 0.250 (maintains self-administration)[4] | Dose-dependent lowering |
| Cocaine | 0.5 - 3.0 (maintains self-administration) | Significant lowering |
| GBR 12909 | Maintains self-administration | Lowering |
| Bupropion | Weakly maintains self-administration | Lowering |
Key Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below.
Competitive Radioligand Binding Assay for Dopamine Transporter
This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter.
Objective: To measure the affinity of this compound and other DRIs for the dopamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the dopamine transporter (e.g., CHO or HEK293 cells)
-
Radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12935)
-
Test compounds (this compound, cocaine, GBR 12909, bupropion)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)
-
Non-specific binding agent (e.g., 10 µM GBR 12909 or cocaine)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize cells expressing DAT in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Dopamine Measurement in the Nucleus Accumbens
This technique measures changes in extracellular dopamine concentrations in the brain of a freely moving animal.
Objective: To quantify the effects of this compound and other DRIs on dopamine levels in the nucleus accumbens, a key brain region in the reward pathway.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Test compounds
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 1-2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the dialysis probe).
-
Sample Collection: Continue collecting dialysate samples at the same intervals for a set period after drug administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and compare the effects of different drugs and doses.
Intravenous Self-Administration in Rats
This behavioral paradigm assesses the reinforcing properties of a drug.
Objective: To determine if this compound and other DRIs are reinforcing and to compare their potencies.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Operant conditioning chambers equipped with two levers, a syringe pump, and an intravenous infusion system
-
Intravenous catheters
-
Test compounds
Procedure:
-
Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the rat. Allow for a recovery period.
-
Acquisition of Self-Administration: Place the rat in the operant chamber. Train the rat to press a lever to receive an intravenous infusion of a known reinforcing drug, such as cocaine. One lever is designated as the "active" lever, which delivers the drug infusion, while the other is the "inactive" lever, which has no consequence.
-
Substitution Phase: Once a stable pattern of self-administration is established, substitute saline for the training drug to confirm that the behavior is maintained by the drug's reinforcing effects (extinction).
-
Dose-Response Determination: Substitute different doses of the test compound (e.g., this compound) for the training drug and record the number of infusions self-administered at each dose.
-
Data Analysis: Plot the number of infusions as a function of the drug dose to generate a dose-response curve. Compare the potency and efficacy of different DRIs in maintaining self-administration behavior.
Dopamine Signaling Pathway
The following diagram illustrates the basic mechanism of action of dopamine reuptake inhibitors at a dopaminergic synapse.
Discussion and Conclusion
This compound stands out as a valuable research tool due to its high potency and selectivity for the dopamine transporter. Unlike cocaine, which has significant affinity for serotonin and norepinephrine transporters, this compound's focused action on the DAT allows for more specific investigation of dopamine's role in reward and reinforcement. GBR 12909 also exhibits high selectivity for the DAT, making it another excellent tool for similar research purposes. Bupropion, while used clinically as an antidepressant and smoking cessation aid, has lower potency and selectivity for the DAT compared to this compound and GBR 12909.
The choice of DRI for studying the brain's reward system will depend on the specific research question. For studies requiring a highly selective pharmacological probe to isolate the effects of dopamine reuptake inhibition, this compound and GBR 12909 are superior choices. Cocaine, with its broader monoaminergic profile, may be more suitable for modeling the complex neurochemical effects of psychostimulant abuse. Bupropion's weaker and less selective profile may be relevant for studying the therapeutic mechanisms of atypical antidepressants.
This guide provides a foundational comparison to aid researchers in their selection and experimental design. It is recommended to consult the primary literature for more detailed information on specific experimental conditions and outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a non-amphetamine stimulant, has marked effects on brain dopamine metabolism but not noradrenaline metabolism: association with differences in neuronal storage systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous self-administration of the indirect dopaminergic agonist this compound by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Amfonelic Acid and Apomorphine on Dopamine Receptors: A Guide for Researchers
This guide provides a detailed comparative analysis of Amfonelic acid and apomorphine, two distinct pharmacological agents that modulate the dopaminergic system. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, effects on dopamine receptors, and resulting physiological responses. This comparison emphasizes their differing modes of interaction with the dopamine system, with apomorphine acting as a direct receptor agonist and this compound functioning as a potent dopamine reuptake inhibitor.
Overview of Compounds
Apomorphine is a non-ergoline dopamine agonist that directly stimulates dopamine receptors. It is known for its high affinity for D2-like receptors (D2, D3, and D5) and also interacts with D1 and D4 receptors.[1] Its clinical efficacy in treating Parkinson's disease is well-established and is attributed to its ability to mimic the effects of endogenous dopamine.[2]
This compound (AFA) is a potent and highly selective dopamine reuptake inhibitor (DRI).[3] Unlike apomorphine, it does not directly bind to and activate dopamine receptors. Instead, its primary mechanism of action is to block the dopamine transporter (DAT), thereby increasing the synaptic concentration and duration of action of endogenous dopamine. It has been reported to be approximately 50 times more potent than methylphenidate as a DRI in rat brain preparations.
Quantitative Analysis of Receptor Interactions
A significant challenge in directly comparing this compound and apomorphine lies in the disparity of available quantitative data for their interactions with dopamine receptor subtypes. While extensive data exists for apomorphine's binding affinities, there is a notable lack of published studies quantifying the binding of this compound to D1-D5 receptors, reinforcing its classification as a selective dopamine reuptake inhibitor rather than a direct receptor ligand.
Apomorphine: Dopamine Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of apomorphine for the five human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| D1 | 447 | |
| D2 | 0.61 - 79.5 µM | |
| D3 | 0.97 - 1.08 | |
| D4 | Data not consistently available in comparable format | |
| D5 | Data not consistently available in comparable format |
Note: The wide range for D2 receptor affinity may be attributed to different experimental conditions and the use of different radioligands in the cited studies.
This compound: Dopamine Transporter Inhibition
Signaling Pathways and Mechanism of Action
The fundamental difference in the mechanism of action of these two compounds leads to distinct downstream signaling events.
Apomorphine: Direct Receptor Agonism
Apomorphine directly activates both D1-like (Gs-coupled) and D2-like (Gi/o-coupled) dopamine receptors.
-
D1-like Receptor Activation: Stimulation of D1 and D5 receptors leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
-
D2-like Receptor Activation: Stimulation of D2, D3, and D4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Recent studies have also highlighted the role of β-arrestin signaling in the functional effects of apomorphine at dopamine receptors.
This compound: Dopamine Reuptake Inhibition
This compound's mechanism is indirect. By blocking the dopamine transporter (DAT) on the presynaptic terminal, it prevents the reuptake of dopamine from the synaptic cleft. This leads to an accumulation of dopamine in the synapse, enhancing and prolonging the stimulation of postsynaptic dopamine receptors by endogenous dopamine.
Effects on Locomotor Activity
Both this compound and apomorphine have pronounced effects on locomotor activity, which is a common behavioral measure of dopaminergic stimulation.
-
This compound: As a potent dopamine reuptake inhibitor, this compound is a strong locomotor stimulant. Studies in rats have shown that it induces a significant and dose-dependent increase in locomotor activity.
-
Apomorphine: The effect of apomorphine on locomotor activity is more complex and can be biphasic. At lower doses, it can initially decrease locomotion, while higher doses generally lead to increased locomotor activity and stereotyped behaviors. Repeated administration of apomorphine can lead to behavioral sensitization, characterized by a progressively greater increase in locomotor activity with each injection.
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the Ki of a test compound for dopamine receptor subtypes.
-
Materials:
-
Cell membranes from cell lines stably expressing a specific human dopamine receptor subtype (e.g., D1, D2S, D2L, D3, D4, D5).
-
Radioligand specific for the receptor subtype (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2).
-
Test compound (e.g., apomorphine).
-
Wash buffer (e.g., Tris-HCl buffer).
-
Scintillation fluid.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Dopamine Reuptake Assay
This assay measures the ability of a compound to inhibit the dopamine transporter.
-
Objective: To determine the IC50 of a test compound for dopamine reuptake inhibition.
-
Materials:
-
Synaptosomes (resealed nerve terminals) prepared from a dopamine-rich brain region (e.g., striatum) of rats or mice.
-
[³H]Dopamine.
-
Test compound (e.g., this compound).
-
Assay buffer.
-
-
Procedure:
-
Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.
-
Allow uptake to proceed for a short, defined period.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the amount of [³H]dopamine taken up by the synaptosomes using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is determined.
-
Conclusion
This compound and apomorphine represent two distinct classes of dopaminergic agents with fundamentally different mechanisms of action. Apomorphine is a direct dopamine receptor agonist with a broad spectrum of activity across dopamine receptor subtypes, for which a wealth of quantitative binding data is available. In contrast, this compound is a highly potent and selective dopamine reuptake inhibitor, and its direct interaction with dopamine receptors appears to be negligible, as reflected by the lack of available binding affinity data. This guide highlights these differences through the presentation of available quantitative data, mechanistic diagrams, and experimental protocols. For a more complete quantitative comparison, future research should aim to characterize the binding profile of this compound across the dopamine receptor subtypes, even if only to confirm its low affinity, and to establish a standardized IC50 value for its inhibition of the dopamine transporter.
References
- 1. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of this compound with antipsychotic drugs on dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
How does Amfonelic acid's neuroprotective effect compare to other agents?
For Researchers, Scientists, and Drug Development Professionals
Amfonelic acid (AFA), a potent and selective dopamine reuptake inhibitor (DRI), has demonstrated significant neuroprotective effects, particularly against methamphetamine-induced neurotoxicity. This guide provides a comparative analysis of AFA's neuroprotective performance against other agents, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes the quantitative data from preclinical studies, comparing the efficacy of this compound and other dopamine reuptake inhibitors in preventing methamphetamine-induced depletion of striatal dopamine, a key marker of neurotoxicity.
| Agent | Class | Dosage | Animal Model | Methamphetamine Regimen | Protection against Dopamine Depletion (%) | Reference |
| This compound (AFA) | Dopamine Reuptake Inhibitor | 20 mg/kg, i.p. | Rat | 10 mg/kg, i.p. (4 doses, 2h intervals) | ~100% | [Pu et al., 1994] |
| GBR-12909 | Dopamine Reuptake Inhibitor | 10 mg/kg, i.p. | Rat | 100 mg/kg, s.c. | Partial (qualitative) | [Marek et al., 1990] |
| Mazindol | Dopamine Reuptake Inhibitor | 20 mg/kg, i.p. | Rat | 100 mg/kg, s.c. | Partial (qualitative) | [Marek et al., 1990] |
| Bupropion | Dopamine Reuptake Inhibitor | 50 mg/kg, i.p. | Rat | 100 mg/kg, s.c. | Partial (qualitative) | [Marek et al., 1990] |
| Benztropine | Dopamine Reuptake Inhibitor | 25 mg/kg, i.p. | Rat | 100 mg/kg, s.c. | Least effective (qualitative) | [Marek et al., 1990] |
Note: The study by Marek et al. (1990) provided a qualitative ranking of potency (AFA >> mazindol ≥ bupropion > benztropine) rather than specific percentages of protection.
Experimental Protocols
This compound Neuroprotection Study (Pu et al., 1994)[1]
-
Animals: Adult male Sprague-Dawley rats.
-
Methamphetamine Administration: Animals were treated with methamphetamine (10 mg/kg, i.p.) four times in one day at 2-hour intervals.
-
This compound Administration: this compound (20 mg/kg, i.p.) was administered at the same time as the last methamphetamine dose.
-
Neurochemical Analysis: Three days later, the contents of striatal dopamine and its metabolites were analyzed by high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Dopaminergic terminals and astrocytes were examined immunohistochemically to assess morphological changes.
Comparative Study of Dopamine Reuptake Inhibitors (Marek et al., 1990)[2]
-
Animals: Male Sprague-Dawley rats.
-
Methamphetamine Administration: A single large dose of methamphetamine (100 mg/kg, s.c.) was administered.
-
Dopamine Reuptake Inhibitor Administration: Various dopamine reuptake inhibitors (this compound, mazindol, bupropion, benztropine) were administered prior to the methamphetamine challenge. The exact timing of administration relative to the methamphetamine dose was a key variable in the study.
-
Neurochemical Analysis: Long-term neostriatal dopamine depletions were measured to assess the neuroprotective effects of the different inhibitors.
Signaling Pathways and Mechanisms
The primary neuroprotective mechanism of this compound against methamphetamine-induced neurotoxicity is the blockade of the dopamine transporter (DAT). This action prevents the cascade of neurotoxic events initiated by methamphetamine.
Methamphetamine-Induced Neurotoxicity Pathway
Methamphetamine, a substrate for DAT, is transported into dopaminergic neurons. This leads to a cascade of detrimental effects, including the reversal of DAT function, leading to a massive efflux of dopamine into the synaptic cleft, and a surge in cytosolic dopamine. This dopamine dysregulation results in significant oxidative stress, mitochondrial dysfunction, and ultimately, neuronal damage.
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Amfonelic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Amfonelic acid, a potent and selective dopamine reuptake inhibitor, in biological samples. While specific validated methods for this compound are not extensively detailed in publicly available literature, this document compiles and extrapolates from established analytical techniques used in preclinical and pharmacological studies involving this compound. The primary focus is on High-Performance Liquid Chromatography (HPLC), with comparisons to alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Comparison: HPLC, LC-MS/MS, and GC-MS
The selection of an analytical method for this compound quantification depends on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation.
| Feature | HPLC with UV/Electrochemical Detection | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance or electrochemical activity. | Separation based on polarity, detection by mass-to-charge ratio after ionization. | Separation of volatile compounds, detection by mass-to-charge ratio. |
| Selectivity | Moderate to high, dependent on chromatographic separation and detector type. | Very high, based on parent and fragment ion masses. | Very high, based on mass spectral fragmentation patterns. |
| Sensitivity | ng/mL to µg/mL range.[1] | pg/mL to ng/mL range. | pg/mL to ng/mL range. |
| Sample Throughput | Moderate. | High. | Moderate, may require derivatization. |
| Instrumentation Cost | Low to moderate. | High. | Moderate to high. |
| Typical Application | Quantifying dopamine and its metabolites to assess the pharmacological effects of this compound.[1][2] | Quantification of a wide range of drugs and their metabolites in complex biological matrices. | Analysis of volatile and thermally stable compounds, often requiring derivatization for polar analytes. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis.
Sample Preparation for HPLC Analysis of Brain Tissue
This protocol is adapted from methods used to measure dopamine and its metabolites in rat striatum following this compound administration.[1][3]
-
Tissue Homogenization : Immediately after dissection, brain tissue (e.g., striatum) is frozen on dry ice. The frozen tissue is then weighed and homogenized in approximately 10 volumes of ice-cold 0.1 M perchloric acid.
-
Deproteinization : The homogenate is centrifuged at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection : The resulting supernatant is carefully collected.
-
Filtration : The supernatant is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Injection : The filtered supernatant is then injected into the HPLC system for analysis.
General Sample Preparation for LC-MS/MS and GC-MS
These are general procedures applicable to the extraction of drugs from biological fluids like plasma or urine.
-
Protein Precipitation : This is a simple and rapid method often used for plasma or serum samples. It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.
-
Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). The target analyte partitions into the organic phase, which is then separated, evaporated, and the residue is reconstituted in a suitable solvent for injection.
-
Solid-Phase Extraction (SPE) : SPE is a highly effective technique for sample clean-up and concentration. The sample is passed through a solid sorbent bed that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent.
HPLC Method Parameters for Neurotransmitter Analysis (Proxy for this compound Studies)
The following table summarizes typical HPLC conditions used for the analysis of dopamine and its metabolites, which are key indicators of this compound's pharmacological activity.
| Parameter | Description |
| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.05 M citric acid), an ion-pairing agent (e.g., sodium octylsulfonate), EDTA, and an organic modifier (e.g., methanol). The pH is typically acidic (e.g., 2.9). |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | Electrochemical detector with a glassy carbon electrode set at an oxidative potential (e.g., +0.30 V). |
| Injection Volume | 20 µL. |
Performance Data (Representative for Neurotransmitter Analysis)
The following table presents typical validation parameters for an HPLC-ECD method for dopamine and its metabolites, which would be essential for studies investigating the effects of this compound.
| Parameter | Dopamine | DOPAC | HVA |
| Linearity Range | 10 nM - 100 µM | 10 nM - 100 µM | 10 nM - 100 µM |
| Limit of Detection (LOD) | 250 fmol | 50 fmol | 150 fmol |
| Intra-day Precision (RSD) | < 4% | < 4% | < 4% |
Alternative Analytical Techniques
While HPLC is a valuable tool, LC-MS/MS and GC-MS offer higher sensitivity and selectivity, making them suitable for pharmacokinetic studies requiring the direct measurement of this compound and its potential metabolites at low concentrations.
-
LC-MS/MS : This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.
-
GC-MS : This technique is well-suited for volatile and thermally stable compounds. For non-volatile or polar compounds like this compound, derivatization is often necessary to improve their chromatographic behavior.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the analysis of biological samples using HPLC.
Caption: General workflow for HPLC analysis of biological samples.
This guide provides a foundational understanding of the analytical methods pertinent to the quantification of this compound. For definitive method validation, it is imperative to conduct compound-specific optimization and adhere to regulatory guidelines.
References
- 1. Detection of levodopa, dopamine and its metabolites in rat striatum dialysates following peripheral administration of L-DOPA prodrugs by mean of HPLC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound, a dopamine uptake inhibitor, on methamphetamine-induced dopaminergic terminal degeneration and astrocytic response in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cores.emory.edu [cores.emory.edu]
Cross-Study Validation of Amfonelic Acid's Locomotor Stimulant Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Amfonelic acid (AFA) is a potent central nervous system stimulant recognized for its significant impact on locomotor activity. This guide provides a comparative analysis of AFA's effects against other well-known psychostimulants, supported by experimental data from various preclinical studies. The information is intended to offer an objective overview for researchers engaged in neuropharmacology and drug development.
Comparative Analysis of Locomotor Activity
This compound consistently demonstrates a robust dose-dependent increase in locomotor activity in animal models. Its primary mechanism of action is the selective inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels in the brain.[1][2] This action is significantly more potent than that of cocaine. The following tables summarize the quantitative data from studies comparing the locomotor effects of this compound with d-amphetamine and methylphenidate.
| Compound | Dose (mg/kg) | Animal Model | Locomotor Activity Measurement | Key Findings | Reference |
| This compound | 1.0 | Rat | Not specified | Induced locomotor hypersensitivity after repeated administration. | [3][4] |
| This compound | 2.5 | Rat | Not specified | Used for daily injections to induce hypersensitivity. | [3] |
| d-Amphetamine | 2.5 | Rat | Not specified | Induced locomotor hypersensitivity after repeated administration. | |
| d-Amphetamine | 5.0 | Rat | Not specified | Used for daily injections to induce hypersensitivity. | |
| This compound | Various | Rat | Drug Discrimination | Found to be 1.5 times more potent than (+)-amphetamine. | |
| (+)-Amphetamine | 1.0 | Rat | Drug Discrimination | Used as the training drug. | |
| This compound | Not Specified | Rat | Locomotor Stereotypy | Produced some degree of locomotor stereotypy. | |
| Methylphenidate | Various | Rat | Locomotor Stereotypy | Produced some degree of locomotor stereotypy. |
Experimental Protocols
The primary methodology for assessing the effects of this compound and other psychostimulants on locomotor activity is the Open Field Test .
Open Field Test Protocol
This test measures spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in rodents.
Apparatus:
-
A square or circular arena with high walls to prevent escape. The specific dimensions can vary, but a common size for rats is a 42 x 42 x 42 cm box.
-
The arena is often equipped with a grid of infrared beams or a video tracking system to automatically record the animal's movements.
Procedure:
-
Habituation: Animals are typically habituated to the testing room for a period of time (e.g., 30-60 minutes) before the test to reduce stress from the novel environment.
-
Drug Administration: this compound or a comparator drug is administered at a specified time before placing the animal in the open field arena. The route of administration is commonly intraperitoneal (i.p.).
-
Testing: The animal is placed in the center of the open field, and its activity is recorded for a predetermined duration (e.g., 60 minutes).
-
Data Collection: The automated system records various parameters, including:
-
Horizontal Activity: Total distance traveled, number of line crossings.
-
Vertical Activity: Number of rearing events.
-
Thigmotaxis: Time spent near the walls versus the center of the arena.
-
-
Cleaning: The arena is thoroughly cleaned between each trial to eliminate olfactory cues from previous subjects.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound's primary mechanism is the inhibition of the dopamine transporter (DAT). This blockage leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This is distinct from amphetamine, which not only blocks DAT but also promotes dopamine release from synaptic vesicles.
Experimental Workflow for Locomotor Activity Studies
The following diagram illustrates a typical workflow for a cross-study comparison of psychostimulants on locomotor activity.
References
- 1. The effects of this compound and some other central stimulants on mouse striatal tyramine, dopamine and homovanillic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a non-amphetamine stimulant, has marked effects on brain dopamine metabolism but not noradrenaline metabolism: association with differences in neuronal storage systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of subchronic amphetamine or this compound on rat brain dopaminergic and serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Amfonelic Acid
For researchers and scientists in the field of drug development, the safe handling and disposal of potent compounds like Amfonelic Acid are paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. By adhering to these procedural steps, you can minimize risks and maintain a secure laboratory environment.
Immediate Safety and Handling Protocols
This compound, a potent central nervous system stimulant, necessitates stringent safety measures to prevent accidental exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against dust particles and splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Butyl rubber. Thickness >5-mil. | Provides a barrier against skin contact. Specific breakthrough times for this compound are not available; therefore, gloves should be changed immediately upon any suspected contact. |
| Body Protection | Laboratory Coat/Gown | Fire/flame resistant and impervious clothing.[1][2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Full-face Respirator | Required if exposure limits are exceeded or if dust formation is likely.[1][2] | Prevents inhalation of airborne particles. |
Note: The selection of glove and respirator cartridge materials should be based on the specific operational conditions and a thorough risk assessment. Since direct compatibility data for this compound is limited, recommendations are based on its properties as a carboxylic acid and a potent organic compound.
Engineering Controls and Work Practices
Engineering controls are the most effective way to minimize exposure. Always handle this compound within a certified chemical fume hood or a glove box to control airborne particles.
Key Work Practices:
-
Ventilation: Ensure adequate ventilation to minimize dust and vapor concentrations.
-
Avoid Dust Formation: Handle the compound carefully to prevent it from becoming airborne.
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.
-
Decontamination: Clean all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent.
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following workflow outlines the key steps from preparation to post-handling procedures.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental safety and regulatory compliance. All waste generated must be treated as hazardous waste.
Waste Segregation and Storage
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Disposal Procedure
-
Collection: All waste must be collected at the point of generation in appropriate, sealed, and clearly labeled containers.
-
Labeling: Waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company. Controlled incineration is a common method for the disposal of such compounds.
Mechanism of Action: Dopamine Reuptake Inhibition
This compound is a selective dopamine reuptake inhibitor. Understanding its mechanism of action is crucial for researchers studying its pharmacological effects. The following diagram illustrates its primary interaction within the neuronal synapse.
By implementing these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility within the laboratory.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
